1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone
Beschreibung
BenchChem offers high-quality 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-14-8-6-12(7-9-14)17(20)10-13-11-18-15-4-2-3-5-16(15)19-13/h2-9,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQZLLWINFFGSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375479 | |
| Record name | 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73100-63-7 | |
| Record name | 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-one: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the heterocyclic ketone, 1-(4-methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-one. As a member of the quinoxaline family—a scaffold of significant interest in medicinal chemistry—this molecule holds potential for applications in drug discovery and development. This document delineates the systematic nomenclature and structural features of the compound. A robust, transition-metal-free synthetic protocol is proposed, leveraging a Minisci-type radical acylation reaction for efficient C-H functionalization of the quinoxaline core. Furthermore, we detail the requisite spectroscopic techniques for structural verification, establishing a self-validating framework for its synthesis. The guide culminates in a discussion of the extensive biological activities associated with quinoxaline derivatives, particularly their role as kinase inhibitors in oncology, thereby contextualizing the therapeutic promise of this specific molecule. This paper is intended for researchers, chemists, and professionals in the field of drug development.
Nomenclature and Structural Elucidation
The compound in focus is systematically named 1-(4-methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-one . This nomenclature precisely describes its molecular architecture:
-
Ethanone: A two-carbon acyl group with a ketone at position 1.
-
1-(4-Methoxyphenyl)-: The carbonyl carbon (C1) of the ethanone is substituted with a phenyl ring bearing a methoxy group at its para (position 4) location.
-
-2-(quinoxalin-2-yl): The alpha-carbon (C2) of the ethanone is attached to the C2 position of a quinoxaline ring system.
The quinoxaline moiety itself is a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring. The unique electronic properties of this nitrogen-containing scaffold are central to the diverse biological activities exhibited by its derivatives.
Caption: Chemical structure of 1-(4-methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-one.
Physicochemical Properties
A molecule's physicochemical profile is critical for predicting its pharmacokinetic and pharmacodynamic behavior. The properties for 1-(4-methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-one, predicted using computational methods, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄N₂O₂ | (Calculated) |
| Molecular Weight | 278.31 g/mol | (Calculated) |
| XLogP3 | 2.9 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Topological Polar S.A. | 54.7 Ų | [1] |
Proposed Synthesis via Minisci-Type C-H Acylation
The direct functionalization of heteroaromatic C-H bonds is a cornerstone of modern synthetic efficiency. For the synthesis of the target molecule, we propose a transition-metal-free Minisci-type reaction. This approach involves the generation of an acyl radical from an aldehyde, which then adds to the electron-deficient quinoxaline ring.
Rationale and Mechanistic Insight
The Minisci reaction is a powerful tool for the alkylation or acylation of electron-deficient heterocycles.[2] The quinoxaline ring, particularly when protonated, is sufficiently electron-poor to be susceptible to nucleophilic radical attack, with a preference for the C2 position.
The proposed reaction employs potassium persulfate (K₂S₂O₈) as an oxidant to generate an acyl radical from 2-(4-methoxyphenyl)acetaldehyde. The reaction is initiated by the thermal decomposition of the persulfate ion into sulfate radicals (SO₄⁻•). These radicals abstract the aldehydic hydrogen atom, yielding an acyl radical. This radical then adds to the protonated quinoxaline, forming a radical cation intermediate. A final oxidation step and deprotonation rearomatize the ring to yield the final product. The use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst can facilitate the reaction.[2] This method avoids the use of transition metals, making it more cost-effective and environmentally benign.
Detailed Experimental Protocol
This protocol is adapted from a reported procedure for the acylation of quinoxalines.[2]
Materials:
-
Quinoxaline (1.0 equiv)
-
2-(4-Methoxyphenyl)acetaldehyde (2.0 equiv)
-
Potassium persulfate (K₂S₂O₈) (3.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.3 equiv)
-
Trifluoroacetic acid (TFA) (2.0 equiv)
-
Acetonitrile (CH₃CN) and Water (H₂O) in a 1:1 ratio
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add quinoxaline (1.0 mmol, 130.1 mg) and 2-(4-methoxyphenyl)acetaldehyde (2.0 mmol, 300.4 mg).
-
Solvent Addition: Add acetonitrile (5 mL) and water (5 mL) to the flask. Stir the mixture to dissolve the reactants.
-
Reagent Addition: Add tetrabutylammonium bromide (0.3 mmol, 96.7 mg), followed by the slow addition of trifluoroacetic acid (2.0 mmol, 150 µL) to protonate the quinoxaline.
-
Initiation: Gently heat the mixture to 80 °C. Add potassium persulfate (3.0 mmol, 811 mg) portion-wise over 15 minutes. Causality Note: Portion-wise addition maintains a steady concentration of the oxidant and controls the reaction rate, preventing potential side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. Self-Validation: The disappearance of the quinoxaline spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate as the eluent.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for the synthesis of 1-(4-methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-one.
Spectroscopic Characterization for Structural Validation
To ensure the integrity of the synthesized compound, a thorough spectroscopic analysis is required. The expected data serves as a benchmark for structural confirmation.
-
¹H NMR (Proton NMR):
-
Quinoxaline Protons: Expect complex multiplets in the aromatic region (δ 7.7-8.5 ppm) corresponding to the protons on the quinoxaline ring. A distinct singlet for the proton at the C3 position should also be visible.
-
Methoxyphenyl Protons: Two doublets (an AA'BB' system) are expected in the aromatic region (δ 6.9-7.9 ppm) for the protons on the 4-methoxyphenyl ring.
-
Methoxy Protons: A sharp singlet around δ 3.8 ppm, integrating to three protons (–OCH₃).
-
Methylene Protons: A singlet corresponding to the two protons of the ethanone linker (–CH₂–) is expected, likely in the range of δ 4.0-4.5 ppm.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon: A characteristic peak in the downfield region (δ 190-200 ppm) for the ketone (C=O).
-
Aromatic Carbons: Multiple signals in the δ 114-165 ppm range corresponding to the carbons of the quinoxaline and methoxyphenyl rings. The carbon attached to the methoxy group will be significantly downfield.
-
Methylene Carbon: A signal for the –CH₂– linker, expected around δ 45-55 ppm.
-
Methoxy Carbon: A signal for the –OCH₃ carbon around δ 55 ppm.
-
-
FT-IR (Infrared Spectroscopy):
-
A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the ketone.
-
Absorption bands around 1500-1600 cm⁻¹ for C=C and C=N stretching in the aromatic rings.
-
Bands in the 2850-3100 cm⁻¹ region for aromatic and aliphatic C-H stretching.
-
A distinct C-O stretching band for the methoxy ether around 1250 cm⁻¹ .
-
-
HRMS (High-Resolution Mass Spectrometry):
-
The calculated exact mass for C₁₇H₁₄N₂O₂ is 278.1055 . HRMS analysis should show a molecular ion peak [M+H]⁺ at m/z 279.1128, confirming the molecular formula.
-
Applications in Medicinal Chemistry and Drug Development
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[3] This versatility stems from the ability of the quinoxaline ring to participate in π-π stacking, hydrogen bonding, and other interactions with biological targets.
Known Biological Activities of Quinoxaline Derivatives
Quinoxaline derivatives have demonstrated significant potential as:
-
Anticancer Agents: Many quinoxaline-based molecules function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4] Targets include VEGFR, PDGFR, and EGFR.[4]
-
Antimicrobial Agents: The scaffold is present in compounds with potent antibacterial and antifungal properties.[5]
-
Antiviral Agents: Certain derivatives have shown efficacy against various viruses, including respiratory pathogens.[6]
Potential Mechanism of Action: Kinase Inhibition
Given the prevalence of quinoxalines as kinase inhibitors, it is plausible that 1-(4-methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-one could target similar pathways. For instance, Vascular Endothelial Growth Factor Receptor (VEGFR) is a key target in anti-angiogenic cancer therapy. The quinoxaline core can act as an ATP-competitive inhibitor, binding to the hinge region of the kinase domain and preventing the phosphorylation cascade that leads to endothelial cell proliferation and migration. The methoxyphenyl and ethanone moieties would occupy adjacent hydrophobic pockets, influencing binding affinity and selectivity.
Caption: Potential inhibition of the VEGFR-2 signaling pathway by the title compound.
Conclusion and Future Directions
1-(4-methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-one is a structurally interesting compound that combines the privileged quinoxaline scaffold with a substituted acetophenone moiety. The synthetic route proposed herein offers an efficient and modern approach to its synthesis, avoiding the use of heavy metals. The well-established and diverse biological profile of related quinoxaline derivatives, particularly as kinase inhibitors, provides a strong rationale for investigating the therapeutic potential of this specific molecule.
Future research should focus on the practical synthesis and purification of this compound, followed by comprehensive in vitro screening against a panel of cancer cell lines and relevant protein kinases. Structure-activity relationship (SAR) studies, involving modification of the methoxyphenyl ring and the ethanone linker, could lead to the optimization of potency and selectivity, paving the way for the development of novel therapeutic agents.
References
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Hu, Z. Y., Du, D., Tang, W. F., & Lu, T. (2012). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Chinese Chemical Letters, 23(5), 539-542. [Link]
-
Borah, P., et al. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 12(1), 1-22. [Link]
-
Kumar, A., et al. (2014). A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. The Journal of Organic Chemistry, 79(22), 11291–11297. [Link]
-
ResearchGate. (n.d.). ¹H NMR of 2-(4-methoxyphenyl) quinoxaline and 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride. [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. [Link]
-
Hassan, A. S., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(1), 145. [Link]
-
Gaber, M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(11), 1549. [Link]
-
Nakache, R., et al. (2020). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 25(23), 5586. [Link]
-
Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. [Link]
-
Sharma, V., et al. (2023). SAR and potent compounds of quinoxaline derivatives. Chemical Biology & Drug Design, 101(1), 3-25. [Link]
Sources
- 1. chemaxon.com [chemaxon.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]
The Quinoxaline Core: A Journey from Serendipitous Discovery to a Cornerstone of Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold, a fused bicyclic heteroaromatic system, has traversed a remarkable path from its initial synthesis in the late 19th century to its current status as a privileged structure in medicinal chemistry. This guide provides a comprehensive exploration of the discovery and history of quinoxaline compounds, detailing the seminal synthetic methodologies, the chronological unveiling of their diverse biological activities, and the critical structure-activity relationship studies that have propelled their evolution as therapeutic agents. We delve into the foundational Hinsberg synthesis and trace the progression to modern, more efficient catalytic methods. Furthermore, this guide elucidates the key milestones in the recognition of quinoxalines as potent antibacterial, antiviral, anticancer, and anti-inflammatory agents, supported by detailed experimental protocols and mechanistic insights. Through a blend of historical context and contemporary research, this document aims to equip researchers and drug development professionals with a thorough understanding of the enduring legacy and future potential of the quinoxaline core.
The Genesis of a Privileged Scaffold: The Dawn of Quinoxaline Chemistry
The story of quinoxaline begins in 1884, a period of burgeoning discovery in organic chemistry. In a seminal work, German chemists Wilhelm Körner and Oscar Hinsberg reported the first synthesis of a quinoxaline derivative.[1][2] Their pioneering method, now famously known as the Hinsberg quinoxaline synthesis, involved the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] This straightforward and effective reaction provided access to a novel class of nitrogen-containing heterocyclic compounds and laid the groundwork for over a century of research and development.
The Hinsberg synthesis is a classic example of a condensation reaction, a fundamental transformation in organic chemistry. The reaction proceeds through the nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl carbons of the 1,2-dicarbonyl compound, followed by cyclization and dehydration to form the stable aromatic quinoxaline ring.
Figure 1: The fundamental principle of the Hinsberg quinoxaline synthesis.
This discovery, while perhaps not initially aimed at therapeutic applications, opened the door to a vast chemical space that would later prove to be a rich source of biologically active molecules.
The Evolution of Synthesis: From Classical Methods to Green Chemistry
For many decades, the Hinsberg synthesis remained the primary method for constructing the quinoxaline core.[3] However, the classical approach often required harsh reaction conditions, such as high temperatures and the use of strong acids, and could be limited in its substrate scope.[4] As the demand for diverse quinoxaline derivatives grew, particularly with the advent of high-throughput screening in drug discovery, so too did the need for more efficient and versatile synthetic methodologies.
The late 20th and early 21st centuries witnessed a paradigm shift in quinoxaline synthesis, driven by the principles of green chemistry and the power of transition-metal catalysis.
Table 1: A Comparative Overview of Quinoxaline Synthetic Methodologies
| Method | Catalyst/Reagents | Conditions | Advantages | Disadvantages |
| Hinsberg Synthesis | Acid or base catalyst | High temperature | Simple, well-established | Harsh conditions, limited scope |
| Microwave-Assisted Synthesis | Various catalysts | Microwave irradiation | Rapid reaction times, higher yields | Requires specialized equipment |
| Catalytic Methods | Transition metals (e.g., Cu, Pd, Au) | Milder conditions | High efficiency, broad substrate scope | Catalyst cost and toxicity |
| Green Chemistry Approaches | Bentonite clay, iodine, etc. | Room temperature, aqueous media | Environmentally friendly, cost-effective | May have lower yields for some substrates |
One of the significant advancements was the development of catalytic methods that allowed for the synthesis of quinoxalines under milder conditions and with greater functional group tolerance. For instance, the use of catalysts like iodine has enabled the oxidative cyclization of 1,2-diamines and hydroxyl ketones at room temperature.[2]
Figure 3: A timeline of key discoveries in the biological activity of quinoxaline compounds.
Early Glimmers of Antibacterial Activity: The first indication of the biological potential of quinoxalines emerged in the 1940s with the discovery of iodinin, a naturally occurring quinoxaline di-N-oxide with antibacterial properties. [5]This finding sparked interest in the antimicrobial applications of this scaffold. Later, in the 1970s, synthetic quinoxaline 1,4-dioxides like quinoxidine and dioxidine were introduced as broad-spectrum antibacterial agents in clinical practice. [5] The Advent of Anticancer Quinoxalines: A pivotal moment in the history of quinoxalines was the discovery of echinomycin, a quinoxaline-containing cyclic peptide antibiotic isolated from Streptomyces echinatus. [6][7]Echinomycin exhibited potent antitumor activity by intercalating with DNA, and it was one of the first bifunctional intercalating agents to enter clinical trials. [7][8]This discovery firmly established the quinoxaline core as a viable pharmacophore for the development of anticancer drugs.
A Plethora of Therapeutic Applications: The latter half of the 20th century and the beginning of the 21st century saw an explosion in research on the biological activities of quinoxaline derivatives. [9]Today, this versatile scaffold is known to exhibit a wide array of pharmacological effects, including:
-
Antiviral activity: Against a range of viruses, including HIV. [1]* Anti-inflammatory and analgesic effects. [4]* Antimalarial and antitubercular properties. [4]* Antidepressant activity. [4] This broad spectrum of activity underscores the remarkable versatility of the quinoxaline scaffold and its ability to interact with a multitude of biological targets.
Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency
The development of potent and selective quinoxaline-based drugs has been guided by extensive structure-activity relationship (SAR) studies. These investigations have revealed how modifications to the quinoxaline core influence its biological activity.
Anticancer Activity: For anticancer quinoxalines, several key SAR principles have emerged:
-
Substituents at the 2 and 3-positions: The nature of the substituents at these positions is critical for activity. Aromatic and heteroaromatic groups are often favored. For example, in a series of 2,3-substituted quinoxalin-6-amine analogs, 2,3-difuranyl derivatives showed superior antiproliferative activity compared to their 2,3-diphenyl counterparts. [10]* The role of the 6- and 7-positions: Substitution on the benzene ring of the quinoxaline nucleus can significantly impact potency. Electron-withdrawing groups, such as halogens, at the 6- and/or 7-positions often enhance anticancer activity. [1]Conversely, electron-donating groups can decrease activity. [9]* Linkers and Hybrid Molecules: The quinoxaline nucleus can be incorporated into hybrid molecules through various linkers to enhance therapeutic efficacy. The type of linker, whether aliphatic or heteroatomic, can influence the overall activity. [1] Antibacterial Activity: The SAR for antibacterial quinoxalines has also been extensively studied:
-
The Importance of N-oxides: The presence of 1,4-di-N-oxide functionalities is often crucial for potent antibacterial activity, as seen in compounds like quinoxidine and dioxidine. [5]* Substituents on the Quinoxaline Ring: The introduction of specific functional groups can modulate the antibacterial spectrum and potency. For instance, the incorporation of sulfur and nitrogen nucleophiles has been shown to enhance antifungal and antibacterial activities, respectively. [11]In some series, 4-triflouromethylanilino and 4-hydroxyanilino groups at the 2- and/or 3-positions were found to be important for good to moderate antibacterial activity. [11] These SAR insights are invaluable for the rational design of new quinoxaline derivatives with improved potency, selectivity, and pharmacokinetic properties.
Experimental Protocol: Synthesis of a Representative Quinoxaline
To provide a practical understanding of quinoxaline synthesis, a detailed experimental protocol for the preparation of 2,3-diphenylquinoxaline via the classical Hinsberg reaction is presented below.
Synthesis of 2,3-Diphenylquinoxaline
Materials:
-
o-Phenylenediamine (1.08 g, 0.01 mol)
-
Benzil (2.10 g, 0.01 mol)
-
Rectified spirit (ethanol) (20 mL)
-
Water
Procedure:
-
In a 100 mL round-bottomed flask, dissolve 2.10 g of benzil in 10 mL of warm rectified spirit.
-
In a separate beaker, dissolve 1.08 g of o-phenylenediamine in 10 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm solution of benzil in the round-bottomed flask.
-
Warm the reaction mixture on a water bath for 30 minutes.
-
After 30 minutes, add water dropwise to the reaction mixture until a slight cloudiness persists.
-
Allow the mixture to cool to room temperature, during which time crystals of 2,3-diphenylquinoxaline will form.
-
Collect the crystals by filtration and wash them with a small amount of cold aqueous ethanol.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.
Expected Yield: ~90% Melting Point: 124-126 °C
This protocol provides a reliable method for the synthesis of a fundamental quinoxaline derivative and serves as a foundation for the exploration of more complex synthetic transformations.
Conclusion and Future Perspectives
From its humble beginnings in the laboratory of Körner and Hinsberg, the quinoxaline scaffold has evolved into a cornerstone of modern medicinal chemistry. Its synthetic accessibility, coupled with its remarkable range of biological activities, has cemented its status as a privileged structure in drug discovery. The journey from the classical Hinsberg synthesis to the sophisticated catalytic and green chemistry methods of today reflects the broader advancements in organic chemistry.
The continued exploration of the vast chemical space around the quinoxaline core, guided by a deeper understanding of its interactions with biological targets and informed by robust SAR studies, holds immense promise for the development of next-generation therapeutics. As researchers continue to unravel the complexities of human disease, the versatile and ever-evolving quinoxaline scaffold is poised to play an even more significant role in the quest for novel and effective medicines.
References
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Zayed, M. F., & Ahmed, S. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(23), 7805.
- Ali, M. R., et al. (2021).
- Shin, H., et al. (2004). Synthesis and biological activity of new quinoxaline antibiotics of echinomycin analogues. Bioorganic & Medicinal Chemistry Letters, 14(18), 4657-4660.
- Gholam-Reza, K., & Malek, N. (2012). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods.
- Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia, 3(4), 1362-1376.
- Srivastava, S., et al. (2017). A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives. International Journal of Chemistry Papers, 1, 1-7.
-
Scribd. (n.d.). 2,3 - Diphenyl Quinoxaline (Synthesis). Retrieved from [Link]
-
Slideshare. (2017). Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). Retrieved from [Link]
-
Wikipedia. (2023). Echinomycin. Retrieved from [Link]
- El-Atawy, M. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4162.
- Asojo, O. A., et al. (2021). Naturally occurring quinoxaline-based antibiotic and anticancer agent echinomycin (8). In In Silico Drug Design. IntechOpen.
- Refaat, H. M., et al. (2004). Synthesis and Antimicrobial Activity of Certain Novel Quinoxalines. Archives of Pharmacal Research, 27(11), 1093-1098.
- Khlebnikov, A. I., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 15(3), 329.
- Foster, B. J., et al. (1985). Echinomycin: the first bifunctional intercalating agent in clinical trials.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Echinomycin - Wikipedia [en.wikipedia.org]
- 7. Echinomycin: the first bifunctional intercalating agent in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocols: A Comprehensive Guide to the Analytical Characterization of Quinoxaline Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: Quinoxaline derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning antibacterial, anticancer, antiviral, and anti-inflammatory applications.[1][2][3] The precise elucidation and confirmation of their chemical structures are non-negotiable prerequisites for advancing drug discovery programs, understanding structure-activity relationships (SAR), and meeting regulatory standards. This guide provides a detailed overview and field-tested protocols for the essential analytical techniques required for the robust characterization of quinoxaline compounds. It is designed to empower researchers with the rationale behind methodological choices and to provide a self-validating framework for analysis.
The Strategic Workflow for Quinoxaline Characterization
The comprehensive analysis of a newly synthesized quinoxaline compound is a multi-faceted process. It begins with techniques that elucidate the primary molecular structure and concludes with methods that confirm purity and provide definitive stereochemical information. This integrated approach ensures an unambiguous and complete characterization.
Caption: General workflow for the characterization of quinoxaline compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Application Note: NMR spectroscopy is the most powerful and indispensable tool for the structural elucidation of organic molecules like quinoxalines.[4] ¹H NMR provides detailed information about the electronic environment, number, and connectivity of protons, while ¹³C NMR maps the carbon framework of the molecule.[5] For quinoxaline derivatives, the aromatic protons on the core ring typically resonate in the downfield region (δ 7.5–9.5 ppm).[5] The precise chemical shifts and coupling patterns are highly sensitive to the nature and position of substituents, allowing for unambiguous isomer determination. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are critical for definitively assigning proton and carbon signals by revealing their correlations.[2][5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried quinoxaline sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (e.g., -NH, -OH).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (300-600 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds (a longer delay may be needed for accurate integration).
-
Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-2048 scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the ¹H spectrum to the residual solvent peak or TMS (δ 0.00 ppm).
-
Integrate the ¹H signals to determine the relative ratios of protons.
-
Analyze chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J-values) to deduce the proton connectivity.
-
Analyze the ¹³C spectrum to identify the number of unique carbon environments.[6] Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
-
Data Presentation: Typical NMR Data for a 2-Phenylquinoxaline Core
| Nucleus | Type | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | Aromatic CH (Quinoxaline) | 8.50 - 7.70 | Specific shifts depend on substituents and their positions. Protons adjacent to nitrogen are typically more downfield. |
| ¹H | Aromatic CH (Phenyl) | 7.60 - 7.30 | Pattern depends on the substitution of the phenyl ring. |
| ¹³C | Quaternary C (C2, C3) | 155 - 145 | Carbons directly involved in the pyrazine ring. |
| ¹³C | Quaternary C (C4a, C8a) | 142 - 140 | Bridgehead carbons. |
| ¹³C | Aromatic CH (Quinoxaline) | 132 - 128 | Carbons of the benzene portion of the quinoxaline core. |
| ¹³C | Phenyl Carbons | 140 - 128 | Includes both substituted and unsubstituted carbons of the phenyl ring. |
Mass Spectrometry (MS): Confirming Molecular Identity
Application Note: Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its elemental composition.[5] For quinoxaline derivatives, which are often polar, soft ionization techniques like Electrospray Ionization (ESI) are ideal as they typically produce the protonated molecular ion ([M+H]⁺) with minimal fragmentation, directly confirming the molecular weight.[6] High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing a mass measurement with high accuracy (typically <5 ppm error). This precision allows for the unambiguous determination of the elemental formula, a critical piece of data for characterizing a new chemical entity.[5]
Experimental Protocol: ESI-HRMS
-
Sample Preparation:
-
Prepare a dilute stock solution of the quinoxaline compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically containing a small amount of acid (e.g., 0.1% formic acid in 50:50 acetonitrile:water) to promote protonation.
-
-
Instrument Parameters (ESI-TOF or Esi-Orbitrap):
-
Ionization Mode: Positive ESI is typically used for quinoxalines due to the basic nitrogen atoms.
-
Infusion: Introduce the sample directly into the source via a syringe pump at a low flow rate (5-10 µL/min).
-
Capillary Voltage: 3.0 - 4.5 kV.
-
Drying Gas (N₂): Set to an appropriate temperature (e.g., 300-350 °C) and flow rate to desolvate the ions.
-
Mass Range: Scan a range that comfortably includes the expected molecular weight (e.g., m/z 100-1000).
-
Resolution: Set to >10,000 (for TOF) or >60,000 (for Orbitrap) for HRMS analysis.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Use the instrument's software to calculate the elemental composition based on the accurate mass. Compare this to the theoretical formula.
-
Analyze any observed fragment ions to gain further structural information. For quinoxalines, fragmentation may involve the loss of substituents.
-
Data Presentation: Expected HRMS Data for 2-Phenyl-6-nitroquinoxaline (C₁₄H₉N₃O₂)
| Ion Type | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) | Description |
| [M+H]⁺ | 252.0717 | 252.0715 | -0.8 | Protonated Molecular Ion, confirms the elemental composition. |
| [M+Na]⁺ | 274.0536 | 274.0534 | -0.7 | Sodium Adduct, often observed alongside the protonated ion. |
Vibrational and Electronic Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For quinoxalines, FT-IR is excellent for confirming the presence of the aromatic C-H and C=C/C=N bonds of the heterocyclic core.[6][7] More importantly, it provides definitive evidence for the various substituents attached to the ring, such as C=O (carbonyl), N-H, O-H, or NO₂ (nitro) groups, each of which has a characteristic absorption frequency.[6]
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: No special preparation is typically needed for solid samples when using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to specific functional groups.
-
Data Presentation: Characteristic IR Absorption Bands for Quinoxalines
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 1620 - 1580 | C=N Stretch | Pyrazine Ring C=N |
| 1580 - 1450 | C=C Stretch | Aromatic Ring C=C |
| 1680 - 1650 | C=O Stretch | Carbonyl (e.g., in quinoxalin-2(1H)-ones)[6] |
| 1560 - 1520 & 1350 - 1310 | N-O Asymmetric & Symmetric Stretch | Nitro Group (NO₂) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Application Note: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoxaline core.[7][8] Quinoxaline compounds typically display strong absorption bands in the UV region (200-400 nm).[7] The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are characteristic of the chromophore and are influenced by substituents and solvent polarity. This technique is valuable for confirming the presence of the extended aromatic system and is widely used for quantitative analysis via the Beer-Lambert law.[5]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the quinoxaline compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol, chloroform[9], DMSO).
-
Prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical starting concentration is 10⁻⁵ M.
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.
-
Record the spectrum over a range of 200-600 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
If quantification is desired, create a calibration curve by plotting absorbance vs. concentration for a series of standards.
-
X-ray Crystallography: The Definitive Structure
Application Note: Single-crystal X-ray crystallography is the most powerful method for determining the absolute three-dimensional structure of a compound. It provides unambiguous information on bond lengths, bond angles, and stereochemistry, making it the ultimate tool for structural confirmation.[10] For novel quinoxaline derivatives, especially those with chiral centers or complex stereochemistry, an X-ray crystal structure provides irrefutable proof of the proposed structure.[10][11] The primary challenge is growing a single crystal of sufficient size and quality.
Experimental Protocol: Crystal Growth
-
Purification: The compound must be highly pure (>99%). Purify by recrystallization or chromatography.
-
Solvent Selection: Screen a range of solvents and solvent pairs (e.g., ethanol, ethyl acetate/hexane, dichloromethane/pentane).
-
Crystallization Method:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent will slowly diffuse into the solution, reducing solubility and inducing crystallization.
-
-
Analysis: Once suitable crystals are formed, they are mounted and analyzed using a single-crystal X-ray diffractometer.
Chromatographic Techniques: Purity and Quantification
Application Note: High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of quinoxaline compounds and for developing quantitative analytical methods. A reversed-phase HPLC method with UV detection is most common. The method's ability to separate the main compound from starting materials, by-products, and degradation products is crucial for quality control in drug development. For volatile and thermally stable quinoxalines, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) can also be employed.[12]
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample and Mobile Phase Preparation:
-
Sample: Dissolve the quinoxaline compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter.
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.
-
Degas both mobile phases before use.
-
-
Instrument Parameters:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV Diode Array Detector (DAD), monitoring at a λ_max determined from the UV-Vis spectrum (e.g., 254 nm, 320 nm).
-
Gradient Elution (Example):
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area (% Area/Area).
-
Analytical Method Validation: Ensuring Trustworthy Data
Application Note: For drug development professionals, simply having an analytical method is not enough; the method must be validated to prove its fitness for purpose.[13][14] Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. For a quantitative HPLC assay of a quinoxaline active pharmaceutical ingredient (API), key validation parameters must be assessed according to regulatory guidelines.[15]
Caption: Workflow for a typical HPLC method validation process.
Data Presentation: Key HPLC Method Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Typical Protocol | Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | Analyze blank, placebo, and spiked samples. Perform stress testing (acid, base, peroxide, heat, light). | Peak should be pure and free from co-eluting interferences. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Analyze 5-6 standards across the expected concentration range. | Correlation coefficient (r²) ≥ 0.998. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80-120% of the target assay concentration. | Defined by the linearity study. |
| Accuracy | To determine the closeness of the measured value to the true value. | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery of 98.0% - 102.0%.[15] |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between measurements. | Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat on different days, with different analysts/instruments. | Relative Standard Deviation (RSD) ≤ 2.0%.[15] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Determined by signal-to-noise ratio (S/N ≈ 10) or by precision at low concentrations. | RSD ≤ 10% at the LOQ level. |
| Robustness | To measure the method's capacity to remain unaffected by small variations in parameters. | Deliberately vary parameters like pH (±0.2), column temperature (±5°C), flow rate (±10%). | System suitability parameters remain within limits; results are not significantly affected. |
References
-
El-Husseiny W.M., El-Sayed M.A., Abdel-Aziz N.I., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(16), 4966. Available from: [Link]
-
ACS Publications. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. Available from: [Link]
-
Haga, M., et al. (1981). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Agricultural and Biological Chemistry, 45(3), 755-762. Available from: [Link]
-
Patel, B. G., & Parmar, K. A. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews, 5(3), 306-311. Available from: [Link]
-
MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals. Available from: [Link]
-
Brezova, V., et al. (2016). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 21(11), 1579. Available from: [Link]
-
Hassan, A. S., et al. (2013). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Journal of Chemistry, 2013, 852579. Available from: [Link]
-
Mohamed, G. G., et al. (2014). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. Journal of Molecular Structure, 1076, 478-487. Available from: [Link]
-
Mohamed, S. K., et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure & Dynamics, 1-15. Available from: [Link]
-
ResearchGate. (n.d.). UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. Available from: [Link]
-
Sharma, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(11), 3249. Available from: [Link]
-
de Souza, A. C. C., et al. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling, 31(9), 250. Available from: [Link]
-
Trefz, F. K., et al. (1976). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Biomedical Mass Spectrometry, 3(6), 299-304. Available from: [Link]
-
ResearchGate. (2025). synthesis and characterization of some quinoxaline derivatives and the study of biological activities. Available from: [Link]
-
Thompson, M., et al. (2002). Validation of analytical methods. Pure and Applied Chemistry, 74(5), 835-855. Available from: [Link]
-
Hostettmann, K., et al. (1987). Liquid chromatographic investigation of quinoxaline antibiotics and their analogues by means of ultraviolet diode-array detection. Journal of Chromatography A, 404, 271-279. Available from: [Link]
-
eCommons. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. Available from: [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Available from: [Link]
-
ResearchGate. (2024). X‐ray structures of the quinoxaline‐based compounds Q‐1‐Py, Q‐2‐Py, and Q‐2Ph. Available from: [Link]
-
YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. Available from: [Link]
-
Journal of Chemical Technology and Metallurgy. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Available from: [Link]
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Available from: [Link]
-
Feed Industry HACCP and PCQI Training. (n.d.). Validation of qualitative analytical methods. Available from: [Link]
-
ResearchGate. (n.d.). Formation of quinoxalinol/ quinoxaline derivatives. Available from: [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 2(1), 1-5. Available from: [Link]
-
Wang, J., et al. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. Journal of AOAC INTERNATIONAL, 104(5), 1369-1376. Available from: [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available from: [Link]
-
ResearchGate. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Available from: [Link]
-
Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In: Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc. Available from: [Link]
-
CSIR-NIScPR. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Available from: [Link]
-
ResearchGate. (n.d.). Overall structure‐activity relationship analysis of the quinoxaline derivatives. Available from: [Link]
Sources
- 1. ijrar.org [ijrar.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bionmr.unl.edu [bionmr.unl.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 15. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Quinoxalines
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, compelling the scientific community to explore and validate new classes of antimicrobial compounds. Among these, quinoxaline derivatives have emerged as a promising scaffold in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] Quinoxalines, which are bicyclic heterocyclic compounds, have demonstrated activity against a range of pathogenic bacteria and fungi.[4][5] Their mechanism of action is often multifaceted, with some derivatives acting as DNA intercalating agents that disrupt DNA synthesis, while others, particularly quinoxaline 1,4-di-N-oxides, can induce oxidative DNA damage through the generation of reactive oxygen species (ROS) under hypoxic conditions.[6]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed experimental framework for the systematic evaluation of the antimicrobial properties of novel quinoxaline compounds. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each protocol, ensuring a robust and reproducible evaluation process. Adherence to established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is emphasized throughout to ensure the generation of high-quality, comparable data.[7][8]
Section 1: Foundational Assays for Antimicrobial Activity
The initial assessment of a novel quinoxaline derivative begins with determining its fundamental antimicrobial properties. This section details the core assays for establishing the minimum concentration of the compound required to inhibit or kill microorganisms.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] The broth microdilution method, as recommended by CLSI and EUCAST, is the most common and reliable technique for determining MIC values.[7][10]
Causality Behind Experimental Choices: This assay provides a quantitative measure of the potency of the quinoxaline compound. By testing a range of concentrations, it allows for a direct comparison of activity against different microbial strains and with existing antibiotics. The use of standardized media and inoculum density is critical for reproducibility and for comparing results across different studies.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Quinoxaline Stock Solution: Dissolve the quinoxaline derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. Ensure the final concentration of the solvent in the assay does not exceed a level that affects microbial growth (typically ≤1% v/v).
-
Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Serial Dilution: Add 100 µL of the quinoxaline working solution (diluted from the stock in CAMHB) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh culture (18-24 hours old). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the quinoxaline compound at which there is no visible growth (turbidity) as observed by the naked eye.
Table 1: Example MIC Data for a Novel Quinoxaline Derivative (QX-001)
| Microorganism | ATCC Strain | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 2 |
| Escherichia coli | 25922 | 8 |
| Pseudomonas aeruginosa | 27853 | 16 |
| Candida albicans | 90028 | 4 |
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][12] This assay is a critical next step to differentiate between bacteriostatic (inhibitory) and bactericidal (killing) activity.
Causality Behind Experimental Choices: For certain severe infections, a bactericidal agent is preferred over a bacteriostatic one. The MBC provides this crucial information. The MBC is determined by sub-culturing from the clear wells of the MIC plate onto antibiotic-free agar to see if the bacteria have been killed or merely inhibited.[13]
Experimental Protocol: MBC Assay
-
Following MIC Determination: Use the 96-well plate from the completed MIC assay.
-
Sub-culturing: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot and plate it onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of the quinoxaline compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Diagram 1: Workflow for MIC and MBC Determination
Caption: Workflow for MIC and MBC determination.
Section 2: Characterizing the Dynamics of Antimicrobial Action
Understanding the rate and concentration-dependency of antimicrobial killing is crucial for predicting in vivo efficacy.
Time-Kill Kinetics Assay
This dynamic assay evaluates the rate of bacterial killing over time in the presence of an antimicrobial agent.[14][15] It provides valuable information on whether the quinoxaline's activity is concentration-dependent or time-dependent.[16]
Causality Behind Experimental Choices: A time-kill assay offers a more detailed picture of the antimicrobial effect than the static MIC/MBC endpoints. By sampling at multiple time points, it reveals how quickly the compound acts and whether higher concentrations lead to faster or more complete killing. This information is vital for optimizing dosing regimens.
Experimental Protocol: Time-Kill Kinetics Assay
-
Preparation: Prepare flasks containing CAMHB with the quinoxaline compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the compound.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto MHA to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Diagram 2: Time-Kill Kinetics Assay Workflow
Caption: Time-Kill Kinetics Assay Workflow.
Section 3: Advanced In Vitro Evaluations
Beyond basic susceptibility testing, a comprehensive evaluation of a novel antimicrobial agent should include its activity against complex bacterial communities (biofilms), its potential for synergistic interactions with existing drugs, and its safety profile.
Anti-Biofilm Activity Assay
Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Evaluating a compound's ability to inhibit biofilm formation or eradicate established biofilms is a critical step. The crystal violet assay is a common method for quantifying biofilm mass.[17]
Causality Behind Experimental Choices: Since many chronic and device-related infections are biofilm-mediated, demonstrating anti-biofilm activity significantly increases the therapeutic potential of a new compound. This assay quantifies the compound's ability to interfere with bacterial attachment, maturation, or the integrity of the biofilm matrix.[18]
Experimental Protocol: Crystal Violet Anti-Biofilm Assay
-
Biofilm Formation: In a 96-well flat-bottom plate, add 100 µL of a diluted bacterial culture in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose) along with various concentrations of the quinoxaline compound. Include a no-compound control.
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently discard the planktonic (free-floating) cells and wash the wells carefully with PBS to remove any remaining non-adherent bacteria.
-
Fixation: Fix the biofilms by adding 150 µL of methanol to each well for 15 minutes or by air-drying.
-
Staining: Discard the methanol and add 150 µL of 0.1% crystal violet solution to each well. Incubate at room temperature for 15-30 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 200 µL of 33% glacial acetic acid to each well to solubilize the stain bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader.
Antimicrobial Synergy Testing: The Checkerboard Assay
Combining antimicrobial agents can lead to synergistic (enhanced), additive, indifferent, or antagonistic (reduced) effects. The checkerboard assay is a systematic method to evaluate the interaction between a quinoxaline derivative and a conventional antibiotic.[19][20]
Causality Behind Experimental Choices: Synergy can potentially lower the required therapeutic doses of both drugs, reducing toxicity and combating resistance. The checkerboard assay allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of the interaction.[21][22]
Experimental Protocol: Checkerboard Assay
-
Plate Setup: In a 96-well plate, prepare serial dilutions of the quinoxaline compound (Drug A) along the x-axis and a second antimicrobial (Drug B) along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the FIC index using the following formula: FIC Index = FIC A + FIC B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Table 2: Interpretation of FIC Index Values
| FIC Index | Interaction | Implication |
| ≤ 0.5 | Synergy | The combined effect is greater than the sum of individual effects. |
| > 0.5 to ≤ 1.0 | Additive | The combined effect is equal to the sum of individual effects. |
| > 1.0 to ≤ 4.0 | Indifference | The drugs do not interact. |
| > 4.0 | Antagonism | The combined effect is less than the effect of the more active drug alone. |
Cytotoxicity Assays: Assessing Safety and Selectivity
A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells. In vitro cytotoxicity assays are essential for an initial safety assessment.
Causality Behind Experimental Choices: These assays provide a preliminary therapeutic index by comparing the concentration of the compound that is toxic to mammalian cells with the concentration that is effective against microbes (MIC). Assays like the MTT and LDH assays measure different aspects of cell health—metabolic activity and membrane integrity, respectively—providing a more complete picture of potential toxicity.[23]
3.3.1 MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[24]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the quinoxaline compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at approximately 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.
3.3.2 Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[25]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Prepare and treat cells with the quinoxaline compound as described for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Quantification: Measure the absorbance at approximately 490 nm. Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells lysed with a detergent).
Conclusion
The protocols outlined in this guide provide a structured and comprehensive approach to evaluating the antimicrobial potential of novel quinoxaline derivatives. By systematically determining MIC, MBC, time-kill kinetics, anti-biofilm activity, synergistic interactions, and cytotoxicity, researchers can build a robust data package to support the advancement of promising candidates in the drug development pipeline. The emphasis on standardized methodologies and the understanding of the scientific principles behind each assay are paramount for generating reliable and impactful results in the critical search for new weapons against antimicrobial resistance.
References
-
Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). PMC - NIH. Available at: [Link]
-
Minimum bactericidal concentration. (n.d.). Grokipedia. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Available at: [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Available at: [Link]
-
Crystal violet assay. (n.d.). Bio-protocol. Available at: [Link]
-
Antimicrobial Synergy Testing by the Inkjet Printer-assisted Automated Checkerboard Array and the Manual Time-kill Method. (2019). SciSpace. Available at: [Link]
-
Synthesis and antimicrobial activity of certain novel quinoxalines. (2009). ResearchGate. Available at: [Link]
-
Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (2022). RSC Publishing. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2010). PMC - NIH. Available at: [Link]
-
A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025). PubMed. Available at: [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Available at: [Link]
-
EUCAST: EUCAST - Home. (n.d.). EUCAST. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. (2021). NIH. Available at: [Link]
-
New and simplified method for drug combination studies by checkerboard assay. (2021). NIH. Available at: [Link]
-
General Biofilm Assay Protocol. (n.d.). iGEM. Available at: [Link]
-
Disk Diffusion and Quality Control. (n.d.). EUCAST. Available at: [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf - NIH. Available at: [Link]
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). PMC - NIH. Available at: [Link]
-
Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. (2020). PubMed. Available at: [Link]
-
Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. Available at: [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2019). ResearchGate. Available at: [Link]
-
M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. (2012). ResearchGate. Available at: [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). NICD. Available at: [Link]
-
Quinoxalines in Oral Health: From Antimicrobials to Biomaterials. (2025). MDPI. Available at: [Link]
-
Full article: Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. (2022). Taylor & Francis. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Available at: [Link]
-
Time kill kinetics and antibiofilm activity. (2023). Bio-protocol. Available at: [Link]
-
Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics. Available at: [Link]
-
Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. (2022). NIH. Available at: [Link]
-
CLSI M02-A11 CLSI M100-S22 and CLSI M07-A9. (n.d.). ANSI Webstore. Available at: [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. Available at: [Link]
-
Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. (2017). NIH. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST. Available at: [Link]
-
Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. (2024). Journal of Applied Pharmaceutical Science. Available at: [Link]
-
How to conduct a crystal violet assay for quantifying biofilm? (2016). ResearchGate. Available at: [Link]
-
Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). YouTube. Available at: [Link]
-
EUCAST expert rules in antimicrobial susceptibility testing. (2012). PubMed. Available at: [Link]
-
Recognized Consensus Standards: Medical Devices. (2024). FDA. Available at: [Link]
-
Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. (2023). MDPI. Available at: [Link]
-
Time kill assays for Streptococcus agalactiae and synergy testing. (2015). Protocols.io. Available at: [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. protocols.io [protocols.io]
- 10. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 11. grokipedia.com [grokipedia.com]
- 12. microchemlab.com [microchemlab.com]
- 13. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. actascientific.com [actascientific.com]
- 15. emerypharma.com [emerypharma.com]
- 16. japsonline.com [japsonline.com]
- 17. Crystal violet assay [bio-protocol.org]
- 18. Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. mdpi.com [mdpi.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Throughput Quantification of 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Abstract
This application note presents a detailed, robust, and validated method for the quantitative analysis of 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone, a novel heterocyclic ketone with potential applications in drug discovery. The protocol outlines a comprehensive workflow from sample preparation in biological matrices to high-throughput analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method is designed for researchers, scientists, and drug development professionals requiring a sensitive, selective, and reliable analytical procedure for pharmacokinetic studies, metabolism profiling, and quality control of this compound.
Introduction: The Significance of Quinoxaline Derivatives
Quinoxaline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse and potent biological activities. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The specific compound of interest, 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone, combines the quinoxaline core with a methoxyphenyl ethanone moiety, suggesting its potential as a modulator of various biological pathways. As with any potential therapeutic agent, a robust and sensitive analytical method is paramount for its preclinical and clinical development. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed.[1] This application note provides a comprehensive guide to the LC-MS/MS analysis of this novel quinoxaline derivative.
Analyte Properties and Mass Spectrometry
Chemical Properties
The initial step in developing any LC-MS method is to understand the physicochemical properties of the analyte. As 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone is a novel compound, its properties were deduced from its constituent chemical moieties.
-
Chemical Name: 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone
-
Molecular Formula: C₁₇H₁₄N₂O₂
-
Molecular Weight: 278.31 g/mol
-
Chemical Structure:
-
Quinoxalin-2-yl group: C₈H₅N₂
-
Ethanone linker: -CH₂-C(=O)-
-
4-Methoxyphenyl group: C₇H₇O
-
The presence of the quinoxaline nitrogen atoms and the ketone oxygen provides sites for protonation, making the molecule suitable for positive mode electrospray ionization (ESI+).
Mass Spectrometry Parameters & Predicted Fragmentation
Given the structure, the protonated molecule [M+H]⁺ is expected at m/z 279.3. Collision-induced dissociation (CID) of this precursor ion is predicted to yield several characteristic product ions. The most probable fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the methylene bridge, which is a common fragmentation pattern for ketones.
A plausible fragmentation pathway is illustrated below:
Figure 1: Predicted ESI-MS/MS fragmentation of 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone.
Based on this predicted fragmentation, the following Multiple Reaction Monitoring (MRM) transitions are proposed for quantification and qualification.
| Parameter | Value | Justification |
| Precursor Ion (Q1) | m/z 279.3 | Protonated molecule [M+H]⁺. |
| Product Ion (Q3) - Quantifier | m/z 135.1 | Corresponds to the stable 4-methoxybenzoyl cation, likely to be a highly abundant fragment. |
| Product Ion (Q3) - Qualifier | m/z 143.1 | Corresponds to the quinoxalin-2-ylmethyl cation, providing structural confirmation. |
UPLC-MS/MS Method Protocol
This section details the step-by-step protocol for the analysis of 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone.
Materials and Reagents
-
1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone reference standard (>98% purity)
-
Internal Standard (IS): A structurally similar compound not present in the matrix, e.g., a stable isotope-labeled analog or a closely related quinoxaline derivative.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (or other relevant biological matrix)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in biological matrices like plasma.[2]
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Figure 2: Protein precipitation workflow for plasma samples.
UPLC Conditions
The following UPLC conditions are recommended as a starting point for method development.
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry Conditions
The following MS conditions are a starting point and should be optimized for the specific instrument used.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Collision Energy | Optimize for each transition (start around 20 eV) |
Method Validation
Method validation should be performed according to the guidelines of regulatory agencies such as the FDA.[3] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed and minimized |
| Stability | Bench-top, freeze-thaw, and long-term stability assessed |
Data Analysis and Interpretation
Data acquisition and processing should be performed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of the analyte in the quality control and unknown samples is then determined from this calibration curve.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone by UPLC-MS/MS. The described method is sensitive, selective, and suitable for high-throughput analysis in a drug development setting. The provided starting conditions for chromatography and mass spectrometry, along with the detailed sample preparation protocol, offer a solid foundation for method development and validation in your laboratory.
References
-
Joly, N., Jarmoumi, C., Massoui, M., Essassi, E. M., Martin, P., & Banoub, J. H. (2008). Electrospray ionization tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Rapid communications in mass spectrometry : RCM, 22(6), 819–833. [Link]
-
Molbase. (n.d.). 2-(4-methoxyphenyl)quinoxaline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 824(1-2), 1–20. [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Farmacia Journal. (2022). EXTRACTION PROCESS ASSESSMENT AND LC-MS ANALYSIS OF TWO TYROSINE KINASE INHIBITORS IN HUMAN PLASMA. Farmacia, 70(5). [Link]
-
Frontiers in Pharmacology. (2021). Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. Frontiers in Pharmacology, 12. [Link]
-
Journal of Chromatography B. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 1230, 123906. [Link]
Sources
Troubleshooting & Optimization
Troubleshooting failed quinoxaline synthesis reactions
Technical Support Center: Quinoxaline Synthesis
Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize quinoxaline scaffolds in their work. Quinoxalines are a vital class of nitrogen-containing heterocycles, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] The most common and robust method for their synthesis is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][4] While seemingly straightforward, this reaction can be prone to issues that impact yield, purity, and scalability.
This document moves beyond simple protocols to provide in-depth, field-tested insights into why these reactions fail and how to troubleshoot them effectively. We will explore the causal relationships behind experimental choices, ensuring that every step is a self-validating part of a robust process.
Proactive Troubleshooting: Setting Your Synthesis Up for Success
The most effective troubleshooting is preventative. Many reaction failures can be traced back to inadequate preparation or control. Before starting your synthesis, consider these critical factors.
The Critical Importance of Starting Material Quality
The purity of your starting materials is paramount. The aryl 1,2-diamine, in particular, is susceptible to oxidation.
-
Aryl 1,2-Diamine: This reactant can easily oxidize upon exposure to air and light, often forming dark, tarry impurities.[5] These impurities not only reduce the effective concentration of your starting material but can also interfere with the reaction and complicate purification.
-
Best Practice: Use freshly purchased diamine or purify older stock immediately before use. Recrystallization or sublimation are effective methods. If the solid is any color other than off-white or light tan, purification is strongly recommended. Store aryl 1,2-diamines under an inert atmosphere (Nitrogen or Argon) and protected from light.
-
-
1,2-Dicarbonyl Compound: While generally more stable, diketones can also degrade. For example, benzil can undergo air oxidation to benzoic anhydride with prolonged or improper storage.
-
Best Practice: Check the melting point and appearance of the dicarbonyl. If it appears discolored or oily, consider purification by recrystallization.
-
Strategic Solvent Selection
The solvent plays a crucial role in solubilizing reactants and facilitating the condensation and subsequent dehydration steps.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Considerations |
| Ethanol | 78 | 24.5 | Workhorse Solvent: Excellent for dissolving both reactants. The boiling point is often sufficient to drive the reaction to completion. Product may precipitate upon cooling, simplifying isolation. |
| Acetic Acid | 118 | 6.2 | Catalytic & Solubilizing: Acts as both a solvent and an acid catalyst, which can accelerate the reaction.[3] However, its acidity can promote side reactions like benzimidazole formation with sensitive substrates.[5] |
| Toluene | 111 | 2.4 | Azeotropic Water Removal: Useful for driving the dehydration step to completion by removing water using a Dean-Stark apparatus. Ideal for sluggish reactions. |
| Water | 100 | 80.1 | Green Chemistry Option: For some modern catalytic methods, water can be an excellent, environmentally benign solvent, often leading to easy product isolation by filtration. |
| DMSO | 189 | 47.0 | High-Temperature Reactions: Used for less reactive starting materials that require higher temperatures to react.[6] Be aware of potential product degradation at elevated temperatures. |
Real-Time Reaction Monitoring
Do not rely solely on reaction time. Actively monitoring the reaction's progress is essential for determining the optimal endpoint and diagnosing issues early.
-
Thin-Layer Chromatography (TLC): TLC is the simplest and most direct way to follow the reaction. Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent and the appearance of a new, distinct product spot indicate progress. A stalled reaction will show persistent starting material spots, while the formation of multiple new spots suggests side product formation.
Diagnostic Workflow for Failed Reactions
When a reaction does not proceed as expected, a systematic approach is necessary to identify the root cause. The following workflow provides a logical path from initial observation to a potential solution.
Caption: A logical workflow for diagnosing failed quinoxaline syntheses.
Troubleshooting Guide & FAQs
This section addresses the most common problems encountered during quinoxaline synthesis in a direct question-and-answer format.
Q1: My reaction gave a very low yield or no product at all. What went wrong?
Low yields are a frequent issue and can stem from several factors.[4]
-
Potential Cause 1: Incomplete Reaction
-
Explanation: The condensation reaction is a reversible equilibrium. The final step involves the elimination of two molecules of water. If this water is not effectively removed or the reaction is not allowed to proceed for long enough, the equilibrium will not favor the product.
-
Troubleshooting Steps:
-
Extend Reaction Time: Monitor by TLC until the limiting starting material is consumed. Classical procedures can sometimes require several hours of heating.[4]
-
Increase Temperature: Gently increasing the heat (e.g., moving from 60°C to reflux) can significantly accelerate the reaction.[4]
-
Employ a Catalyst: If not already used, adding a catalytic amount of a Brønsted acid (like acetic acid) or a Lewis acid can dramatically improve reaction rates.[3][7] Modern methods use a wide array of catalysts to achieve high yields under mild conditions.[3][8]
-
Consider Microwave Synthesis: Microwave-assisted synthesis has been shown to reduce reaction times from hours to minutes and improve yields.[4][8]
-
-
-
Potential Cause 2: Poor Quality of Starting Materials
-
Explanation: As mentioned in Section 1.1, oxidized o-phenylenediamine is a primary culprit. If your diamine is dark, it contains non-reactive species, effectively lowering the concentration of your nucleophile and leading to a poor yield.
-
Troubleshooting Steps:
-
Purify the Diamine: Recrystallize the o-phenylenediamine from water or ethanol, or perform sublimation.
-
Use an Inert Atmosphere: For sensitive substrates, conducting the reaction under a nitrogen or argon atmosphere can prevent in-situ oxidation of the starting materials.[9]
-
-
-
Potential Cause 3: Incorrect Stoichiometry
-
Explanation: While the reaction is a 1:1 condensation, ensuring accurate measurement of both the diamine and dicarbonyl is crucial. An error in weighing can make one reagent limiting, thus capping the theoretical yield.
-
Troubleshooting Steps:
-
Verify Calculations: Double-check all molecular weight and molar equivalency calculations.
-
Ensure Accurate Weighing: Use a calibrated analytical balance and ensure complete transfer of reagents to the reaction flask.
-
-
Q2: My TLC plate shows multiple spots, and the final product is impure. How do I fix this?
The formation of side products complicates purification and reduces the yield of the desired quinoxaline.[4][5]
-
Potential Cause 1: Benzimidazole Formation
-
Explanation: Under harsh acidic conditions or at very high temperatures, the quinoxaline skeleton can undergo rearrangement to form a thermodynamically stable benzimidazole byproduct.[5]
-
Troubleshooting Steps:
-
Moderate the Conditions: Avoid excessively high temperatures or prolonged heating times, especially when using strong acid catalysts.[5]
-
Use a Milder Catalyst: Switch from a strong acid like H₂SO₄ to a milder one like acetic acid, or explore catalyst-free or "green" methods that often run under neutral conditions.[5]
-
-
-
Potential Cause 2: Oxidation Products
-
Explanation: The o-phenylenediamine can be oxidized, leading to a variety of colored impurities that are notoriously difficult to remove.[5]
-
Troubleshooting Steps:
-
Q3: I'm having trouble purifying my product. It's either lost during workup or remains colored.
Effective purification is key to obtaining a high-quality final compound.
-
Potential Cause 1: Product Loss During Recrystallization
-
Explanation: Using too much solvent during recrystallization is a common error that keeps a significant portion of the product dissolved even after cooling.
-
Troubleshooting Steps:
-
Use Minimal Hot Solvent: Add the hot recrystallization solvent portion-wise until the product just dissolves.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath to maximize crystal formation.[9]
-
Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without re-dissolving the product.[9]
-
-
-
Potential Cause 2: Persistent Colored Impurities
-
Explanation: Highly colored impurities, often arising from oxidation, can become trapped in the crystal lattice of your product.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol) and add a small amount of activated carbon. Heat the mixture gently for 5-10 minutes, then filter it hot through a pad of Celite to remove the carbon and the adsorbed impurities. Recrystallize the product from the filtrate.[9]
-
-
Key Experimental Protocols
Protocol 1: General Synthesis of 2,3-Diphenylquinoxaline
This protocol is a robust starting point for the synthesis of a typical quinoxaline derivative.
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) in 30 mL of ethanol. Add benzil (2.10 g, 10 mmol) to the solution.
-
Reaction Setup: Equip the flask with a reflux condenser.
-
Heating: Heat the mixture to reflux with stirring. The solution will typically turn a clear yellow.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) every 30 minutes. The reaction is complete when the o-phenylenediamine spot is no longer visible. This typically takes 1-2 hours.
-
Isolation: Remove the flask from the heat and allow it to cool slowly to room temperature. The product should begin to crystallize.
-
Purification: Cool the flask in an ice bath for 20 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Drying: Dry the resulting pale yellow crystals under vacuum to obtain 2,3-diphenylquinoxaline. (Expected yield: >90%).
Protocol 2: Reaction Monitoring by TLC
-
Plate Preparation: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material(s) (SM) and the reaction mixture (Rxn).
-
Spotting: Dissolve a tiny amount of each starting material in a suitable solvent (e.g., ethyl acetate) to create reference solutions. Using a capillary tube, spot the SM references in their lanes. Then, dip a clean capillary into the reaction mixture and spot it in the "Rxn" lane.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.
-
Interpretation: Compare the "Rxn" lane to the "SM" lanes. A successful reaction will show the disappearance of the SM spots and the appearance of a new product spot with a different Rf value.
Mechanistic Insights: The Condensation Pathway
The classical synthesis proceeds via an acid-catalyzed condensation-cyclization-dehydration cascade. Understanding this mechanism helps to rationalize the troubleshooting steps.
Caption: Mechanism of quinoxaline formation and key failure points.
The key takeaways from the mechanism are:
-
Catalysis is Key: The initial protonation of the carbonyl group by an acid catalyst activates it for nucleophilic attack, accelerating the first step.[3]
-
Dehydration Drives the Reaction: The two dehydration steps are crucial for pushing the equilibrium towards the final product. Inefficient water removal can lead to a stalled or incomplete reaction.
By understanding these principles, a researcher can make informed decisions to optimize reaction conditions, leading to higher yields and purer products.
References
- Time in Karlsruhe, DE. Google Search.
- Troubleshooting common issues in quinoxaline synthesis protocols. Benchchem.
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jie-Ping Wan and Li Wei, College of Chemistry and Chemical Engineering, Jiangxi Normal.
- Identifying and minimizing side products in quinoxaline synthesis. Benchchem.
- Plausible mechanism for the formation of quinoxaline.
- Quinoxaline synthesis. Organic Chemistry Portal.
- A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. MDPI.
- Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF.
- Methods for improving the purity of synthesized quinoxaline compounds. Benchchem.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinoxaline synthesis [organic-chemistry.org]
- 7. A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor | MDPI [mdpi.com]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Side-product formation in the synthesis of quinoxaline derivatives
Welcome to the technical support center for the synthesis of quinoxaline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important class of heterocyclic compounds. Here, we address common challenges and frequently encountered side-product formations in a practical, question-and-answer format. Our goal is to move beyond simple protocols and provide in-depth mechanistic insights to empower you to troubleshoot and optimize your synthetic routes effectively.
Table of Contents
-
FAQs: At a Glance
-
Troubleshooting Guide: Common Side-Product Formations
-
Problem 1: Formation of Benzimidazole Impurities
-
Why am I getting a five-membered ring instead of the six-membered quinoxaline?
-
-
Problem 2: Regioselectivity Issues with Unsymmetrical Starting Materials
-
My reaction with a substituted o-phenylenediamine is giving me a mixture of isomers. How can I control the regioselectivity?
-
-
Problem 3: Incomplete Aromatization - Presence of Dihydro- and Tetrahydroquinoxalines
-
My final product is contaminated with partially or fully reduced quinoxalines. How do I ensure complete oxidation?
-
-
Problem 4: Over-oxidation and N-Oxide Formation
-
I'm observing products with a higher molecular weight, possibly N-oxides. How can I prevent this?
-
-
-
Experimental Protocols
-
Protocol 1: General Procedure for Quinoxaline Synthesis with Regioselectivity Considerations
-
Protocol 2: Purification Strategy for Separating Quinoxaline and Benzimidazole Isomers
-
-
References
FAQs: At a Glance
| Question | Brief Answer |
| What is the most common method for synthesizing quinoxalines? | The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is the most classic and widely used method.[1][2] |
| My reaction is not going to completion. What are the likely causes? | Incomplete reactions can be due to insufficient heating, catalyst deactivation, or poor solubility of starting materials. Consider optimizing temperature, catalyst loading, or solvent system. |
| Are there "green" methods for quinoxaline synthesis? | Yes, many modern protocols utilize water as a solvent, recyclable catalysts, or microwave-assisted, solvent-free conditions to improve the environmental footprint.[3] |
| What is the typical work-up procedure for a quinoxaline synthesis? | Work-up often involves filtering off the catalyst, evaporating the solvent, and purifying the crude product by recrystallization or column chromatography.[2] |
Troubleshooting Guide: Common Side-Product Formations
Problem 1: Formation of Benzimidazole Impurities
Q: Why am I getting a five-membered ring instead of the six-membered quinoxaline?
A: The formation of a benzimidazole byproduct is a classic example of kinetic vs. thermodynamic control in heterocyclic synthesis. The reaction of an o-phenylenediamine with a dicarbonyl compound can proceed through two competing cyclization pathways. While quinoxaline is often the thermodynamically more stable product, under certain conditions, the formation of the five-membered benzimidazole ring can be kinetically favored.
Mechanistic Insight:
The key decision point for the reaction pathway is the intramolecular cyclization of the initial Schiff base intermediate.
-
Quinoxaline Formation (6-membered ring): This involves the nucleophilic attack of the second amino group onto the second carbonyl (or its imine equivalent), followed by dehydration and aromatization.
-
Benzimidazole Formation (5-membered ring): This pathway can be promoted by the presence of an oxidizing agent or under acidic conditions, where a rearrangement of an intermediate can lead to the extrusion of a carbon atom and subsequent cyclization to the benzimidazole. One documented pathway involves the acid-catalyzed rearrangement of quinoxalinone intermediates to form 2-heteroarylbenzimidazoles.[1] Additionally, certain catalyst systems can be used to selectively switch between the formation of quinoxalines and benzimidazoles.[4]
Troubleshooting Table:
| Observation | Potential Cause | Recommended Solution |
| Significant benzimidazole formation detected by NMR/LC-MS. | Reaction conditions are too harsh (e.g., strongly acidic, high temperature for prolonged periods). | Use a milder acid catalyst (e.g., acetic acid instead of mineral acids) or even catalyst-free conditions in a suitable solvent.[1][2] Reduce reaction temperature and time. |
| Benzimidazole formation is favored when using α-hydroxy ketones. | Oxidation of the α-hydroxy ketone to the dicarbonyl might be slow, allowing for side reactions. | Ensure complete oxidation of the α-hydroxy ketone to the corresponding dicarbonyl before adding the diamine, or use a one-pot protocol with a reliable oxidant.[1] |
| The reaction with certain aldehydes yields benzimidazoles. | Aldehydes can be more susceptible to oxidative C-C bond cleavage under certain conditions, leading to a one-carbon fragment that forms the benzimidazole. | Use pre-formed α-dicarbonyl compounds instead of generating them in situ from aldehydes if benzimidazole formation is persistent. |
Problem 2: Regioselectivity Issues with Unsymmetrical Starting Materials
Q: My reaction with a substituted o-phenylenediamine is giving me a mixture of isomers. How can I control the regioselectivity?
A: When using an unsymmetrically substituted o-phenylenediamine (e.g., 3-methyl-1,2-diaminobenzene) or an unsymmetrical α-dicarbonyl (e.g., methylglyoxal), the formation of two regioisomers is possible. The regiochemical outcome is determined by the relative nucleophilicity of the two amino groups and the relative electrophilicity of the two carbonyl carbons.
Mechanistic Insight:
The initial condensation to form the first C=N bond is often the selectivity-determining step.
-
Electronic Effects: An electron-donating group (EDG) on the o-phenylenediamine ring will activate the amino group para to it, making it more nucleophilic. Conversely, an electron-withdrawing group (EWG) will deactivate the para amino group. The more nucleophilic amine will preferentially attack the more electrophilic carbonyl carbon.
-
Steric Effects: Bulky substituents on either reactant can hinder the approach to the adjacent reaction center, favoring reaction at the less sterically encumbered position.
Troubleshooting Table:
| Observation | Potential Cause | Recommended Solution |
| A nearly 1:1 mixture of regioisomers is formed. | The electronic and steric differences between the two reaction sites are minimal. | Modify the reaction conditions. Lowering the temperature may enhance the selectivity of the kinetically favored pathway. Changing the catalyst or solvent can also influence the transition state energies of the two competing pathways. |
| The undesired isomer is the major product. | The electronics of your system favor the formation of the undesired product (e.g., an EWG is directing the reaction). | Consider a multi-step synthesis where the diamine is selectively protected or functionalized to force the desired regioselectivity. Alternatively, investigate if the isomers can be separated by chromatography or recrystallization (see Protocol 2). |
| Yields are low when using diamines with strong EWGs. | The nucleophilicity of both amino groups is significantly reduced. | More forcing conditions (higher temperature, stronger acid catalyst) may be required, but be mindful of potential side reactions like benzimidazole formation.[2] |
Problem 3: Incomplete Aromatization - Presence of Dihydro- and Tetrahydroquinoxalines
Q: My final product is contaminated with partially or fully reduced quinoxalines. How do I ensure complete oxidation?
A: The final step in many quinoxaline syntheses is the aromatization of a 1,2-dihydroquinoxaline intermediate. If this oxidation is incomplete, you will isolate a mixture of the desired aromatic product and its reduced congeners. The formation of 1,2,3,4-tetrahydroquinoxalines is also possible, especially if a reducing agent is present or under certain catalytic hydrogenation conditions.
Mechanistic Insight:
The synthesis of quinoxalines from o-phenylenediamines and α-haloketones or α-hydroxyketones proceeds through a dihydroquinoxaline intermediate which must be oxidized to the final product. This oxidation can be effected by an external oxidant, or in some cases, by air (O₂).
Troubleshooting Table:
| Observation | Potential Cause | Recommended Solution |
| Presence of dihydroquinoxaline in the final product. | Insufficient oxidant or reaction time for the aromatization step. The reaction was performed under an inert atmosphere. | If conducting an air-oxidation, ensure the reaction is open to the atmosphere or bubble air through the reaction mixture. Alternatively, add a mild chemical oxidant (e.g., DDQ, MnO₂, or even DMSO at elevated temperatures) at the end of the reaction to drive the aromatization to completion. |
| Formation of tetrahydroquinoxaline as a major byproduct. | Unintended reduction is occurring. This can happen if using a catalytic system with hydrogen transfer capabilities or if a reducing agent is present. | Review your catalytic system and reagents. If a reducing agent is not required for a preceding step, ensure its absence. If a reductive cyclization is being performed, carefully control the stoichiometry of the reducing agent. |
| The product mixture darkens over time, and purity decreases. | The dihydroquinoxaline intermediate may be unstable and prone to decomposition or polymerization. | Ensure complete oxidation to the more stable aromatic quinoxaline before work-up and purification. |
Problem 4: Over-oxidation and N-Oxide Formation
Q: I'm observing products with a higher molecular weight, possibly N-oxides. How can I prevent this?
A: Quinoxaline N-oxides are a well-known class of compounds, often synthesized intentionally for their biological activity. However, they can be undesired byproducts if the fully deoxygenated quinoxaline is the target. Their formation is typically the result of using strong oxidizing agents.
Mechanistic Insight:
The lone pairs on the nitrogen atoms of the pyrazine ring are susceptible to oxidation, particularly by peracids (e.g., m-CPBA) or hydrogen peroxide. This oxidation can lead to the corresponding mono-N-oxide or di-N-oxide.
Troubleshooting Table:
| Observation | Potential Cause | Recommended Solution |
| Mass spectrometry indicates the presence of M+16 and/or M+32 peaks. | The reaction conditions are too oxidative. Use of peracids, excess hydrogen peroxide, or certain metal catalysts can promote N-oxidation. | Avoid strong oxidizing agents if the N-oxide is not the desired product. If an oxidant is necessary for the aromatization step, choose a milder reagent (e.g., air, DDQ). |
| N-oxide formation is observed when using H₂O₂. | Hydrogen peroxide, especially in the presence of an acid catalyst, can form peroxy acids in situ, which are potent N-oxidizing agents.[1] | If using H₂O₂, carefully control the stoichiometry and temperature. Consider alternative, non-peroxide-based oxidants. |
| The reaction product is a mixture of quinoxaline and its N-oxide(s). | Incomplete N-oxidation or a subsequent deoxygenation reaction is occurring. | If the N-oxide is an intermediate that needs to be deoxygenated, ensure the deoxygenation step goes to completion using appropriate reagents (e.g., PCl₃ or NaBH₄). |
Experimental Protocols
Protocol 1: General Procedure for Quinoxaline Synthesis with Regioselectivity Considerations
This protocol is a general guideline for the synthesis of 2,3-disubstituted quinoxalines.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-phenylenediamine (1.0 eq), the α-dicarbonyl compound (1.0 eq), and the chosen solvent (e.g., ethanol or acetic acid, ~0.2 M).
-
Catalyst Addition (if necessary): If using a catalyst (e.g., a few drops of glacial acetic acid), add it to the reaction mixture.[2]
-
Reaction: Stir the mixture at the desired temperature (from room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. If the product precipitates, it can be isolated by filtration. If not, evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[2]
Senior Application Scientist Note on Regioselectivity: When using an unsymmetrical diamine, the more nucleophilic amino group (para to an EDG) will likely react first. To favor this pathway, consider running the reaction at a lower temperature to increase selectivity. If the undesired isomer is still formed, separation will be necessary.
Protocol 2: Purification Strategy for Separating Quinoxaline and Benzimidazole Isomers
Quinoxalines and their corresponding benzimidazole isomers can sometimes be challenging to separate due to similar polarities.
-
Initial Assessment: Analyze the crude product mixture by ¹H NMR to estimate the ratio of quinoxaline to benzimidazole.
-
Recrystallization: Attempt recrystallization first, as it is a more scalable purification method.
-
Choose a solvent system where the desired quinoxaline has good solubility at high temperatures but poor solubility at room temperature or below. Ethanol, methanol, or mixtures of ethyl acetate and hexanes are common choices.
-
Often, one isomer is significantly less soluble than the other in a particular solvent, allowing for its selective crystallization.
-
-
Flash Column Chromatography: If recrystallization is ineffective, flash column chromatography is the next step.
-
Solvent System Selection: Use TLC to screen for an appropriate eluent system. Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate or dichloromethane. The goal is to find a system that gives a good separation (ΔRf > 0.2) between the two isomers.
-
Column Packing and Elution: Pack the column carefully and elute with the optimized solvent system. Collect fractions and analyze them by TLC to isolate the pure products.
-
References
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Roman, G. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 16(12), 28265-28279.
- Wan, J.-P., & Wei, L. (2016). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 13(6), 838-861.
- Sharma, S., & Kumar, A. (2021).
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]
- Li, X., et al. (2023). A novel switchable approach for the synthesis of benzimidazole/quinoxaline C-glycosides.
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 4. Switchable synthesis of benzimidazole/quinoxaline C-glycosides with o-phenylenediamines and sulfoxonium ylide glyco-reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Accelerating Quinoxaline Synthesis
Welcome to the technical support center for quinoxaline synthesis. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address challenges related to poor reaction kinetics. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested solutions to help you optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding quinoxaline synthesis.
Q1: My quinoxaline synthesis is extremely slow. What are the most common reasons?
Poor reaction kinetics in classical quinoxaline synthesis, typically the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, can often be attributed to several factors.[1][2] Traditionally, these reactions required high temperatures and prolonged heating, often with a strong acid catalyst.[1] If your reaction is sluggish, consider the following primary causes:
-
Insufficient Catalysis: The reaction often requires a catalyst to proceed at a reasonable rate, especially at lower temperatures. The absence of an effective catalyst is a frequent cause of slow reactions.
-
Low Reaction Temperature: Many traditional methods require elevated temperatures or reflux conditions to overcome the activation energy barrier of the condensation and subsequent cyclization-aromatization steps.[1][3]
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates by affecting reactant solubility and the stability of intermediates.
-
Substrate Reactivity: The electronic properties of your starting materials, both the diamine and the dicarbonyl compound, play a crucial role. Steric hindrance or deactivating electronic effects on the aromatic rings can slow the reaction.
Q2: What is the fundamental mechanism of quinoxaline formation, and how does it relate to reaction speed?
The most common route to quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][4] The generally accepted mechanism involves two key stages:
-
Initial Condensation: One of the amino groups of the o-phenylenediamine performs a nucleophilic attack on one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by dehydration to form an imine (a Schiff base). This process is often the rate-determining step and can be accelerated by acid catalysis, which protonates the carbonyl oxygen, making the carbon more electrophilic.[5]
-
Intramolecular Cyclization and Aromatization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion, leading to a dihydroquinoxaline intermediate. Subsequent elimination of a second water molecule results in the aromatic quinoxaline ring system.
The overall reaction rate is dependent on the efficiency of both the initial nucleophilic attack and the subsequent cyclization. Factors that enhance the nucleophilicity of the diamine or the electrophilicity of the dicarbonyl will generally increase the reaction rate.
Q3: Can I accelerate my reaction without changing the catalyst?
Yes, several strategies can improve reaction kinetics without altering the catalytic system:
-
Increase Temperature: If your reactants and solvent are stable, increasing the reaction temperature is a straightforward way to increase the reaction rate.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture.[3] This method can provide the necessary energy for the reaction to proceed quickly, often with higher yields and without the need for solvents.[3]
-
Solvent Choice: If your reactants have poor solubility in the current solvent, switching to a solvent in which they are more soluble can improve reaction rates. For some reactions, polar aprotic solvents like DMSO or DMF can be effective.[2][6] In some modern "green" approaches, even water or solvent-free conditions have proven effective, especially with the right catalyst.[1][4]
Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during quinoxaline synthesis.
Problem 1: My reaction at room temperature shows minimal product formation even after 24 hours.
Analysis of the Cause
Many quinoxaline syntheses, especially those without a highly active catalyst, require thermal energy to proceed efficiently.[1] Room temperature may not provide sufficient energy to overcome the activation barrier for the initial condensation or the subsequent cyclization.
Step-by-Step Solutions
-
Introduce a Catalyst: If you are not already using one, the addition of a catalyst is the most effective first step.
-
Acid Catalysis: A catalytic amount of a simple acid like acetic acid can be highly effective and is a classic method for promoting the reaction.[1] Other Brønsted acids can also be employed.[5]
-
Solid Acid Catalysts: For easier workup and catalyst recovery, consider using a solid acid catalyst such as TiO2-Pr-SO3H, montmorillonite K-10, or alumina-supported heteropolyoxometalates.[1][3][7] These can enable the reaction to proceed at room temperature with reduced reaction times.[1][7]
-
-
Increase the Reaction Temperature:
-
Employ Microwave Synthesis:
-
If available, a dedicated microwave reactor is an excellent tool for accelerating the reaction. Microwave irradiation can often complete the synthesis in minutes, even without a solvent.[3]
-
Workflow Diagram: Addressing a Stalled Room-Temperature Reaction
Caption: Troubleshooting workflow for a slow room-temperature synthesis.
Problem 2: The reaction requires a harsh acid catalyst and high temperatures, leading to side products and decomposition.
Analysis of the Cause
Forcing conditions, such as strong acids and high heat, can lead to the degradation of sensitive starting materials or the formation of undesired side products.[1] Modern synthetic methods have focused on developing milder and more efficient catalytic systems to avoid these issues.[4]
Step-by-Step Solutions
-
Switch to a Milder Catalyst: A wide variety of modern catalysts can facilitate quinoxaline synthesis under much milder conditions.
-
Metal Catalysts: Catalytic amounts of transition metals like copper, nickel, or palladium have been used in various synthetic routes to quinoxalines, often under milder conditions than traditional methods.[2][6] For example, a NiBr2/1,10-phenanthroline system can catalyze the reaction effectively.[6]
-
Heterogeneous Catalysts: As mentioned previously, solid-supported catalysts are an excellent choice for mild conditions and easy removal.[1][7] Many of these are recyclable, aligning with green chemistry principles.[1]
-
-
Optimize Solvent and Temperature:
-
Experiment with different solvents. A solvent study can reveal optimal conditions for your specific substrates. Solvents like ethanol, methanol, or even water have been used in greener protocols.[1]
-
Once a milder catalyst is in place, you can often significantly reduce the reaction temperature, minimizing decomposition.
-
Table: Comparison of Catalytic Systems for Quinoxaline Synthesis
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Acetic Acid | Reflux in EtOH or MeOH, 60°C, 8h[1] | Inexpensive, readily available | Can require elevated temperatures |
| Pyridine | Room temperature in THF, 2h[1] | Mild temperature | Base catalyst, may not be suitable for all substrates |
| TiO2-Pr-SO3H | Room temperature in EtOH, 10 min[1] | Fast, mild conditions, heterogeneous | Requires synthesis of the catalyst |
| Microwave (No Catalyst) | Solvent-free, 5-30 min[3] | Extremely fast, no solvent/catalyst waste | Requires specialized equipment, potential for overheating |
| CuI / K2CO3 | 80°C in DMSO, 20h[6] | Useful for specific multi-component reactions | Requires metal catalyst, elevated temperature, long time |
| Alumina-supported Heteropolyoxometalates | Room temperature in Toluene, >2h[3] | Room temperature, recyclable catalyst | Can have long reaction times, requires catalyst prep |
Problem 3: My substrates have strong electron-withdrawing or sterically hindering groups, and the reaction is not proceeding.
Analysis of the Cause
The electronic nature and steric profile of the substituents on both the o-phenylenediamine and the 1,2-dicarbonyl compound significantly influence their reactivity.
-
Electron-Withdrawing Groups (EWGs): EWGs on the o-phenylenediamine ring decrease the nucleophilicity of the amino groups, slowing down the initial attack on the carbonyl carbon. Conversely, EWGs on the dicarbonyl compound can make it more electrophilic and potentially speed up the reaction.
-
Electron-Donating Groups (EDGs): EDGs on the o-phenylenediamine increase the nucleophilicity of the amino groups, generally accelerating the reaction.
-
Steric Hindrance: Bulky groups near the reactive centers (amino or carbonyl groups) can sterically hinder the approach of the reactants, slowing down the reaction.
Step-by-Step Solutions
-
Choose a More Powerful Catalytic System: For unreactive substrates, a more potent catalyst may be necessary to overcome the higher activation energy. Transition metal-based catalysts or highly active solid acid catalysts are good candidates.[4][6]
-
Increase Reactant Concentration: If the reaction is bimolecular, increasing the concentration of the reactants can sometimes improve the reaction rate. However, be mindful of solubility limits.
-
Consider an Alternative Synthetic Route: If the classical condensation fails, other methods for synthesizing the quinoxaline core may be more suitable for your specific target molecule. For example, methods involving the cyclization of substituted anilines or other precursors might bypass the challenging condensation step.[2][6]
Diagram: Influence of Substituents on Reaction Rate
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. ecommons.udayton.edu [ecommons.udayton.edu]
- 4. mtieat.org [mtieat.org]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoxaline synthesis [organic-chemistry.org]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone
Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone. This guide is designed for researchers, scientists, and drug development professionals who are looking to synthesize, troubleshoot, and scale up the production of this important quinoxaline derivative. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] This document provides a detailed, field-proven protocol and addresses common challenges you may encounter during your experiments.
Core Synthesis Protocol
The synthesis of 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone is typically achieved through a crossed Claisen-Schmidt condensation.[1] This reaction involves the deprotonation of 2-methylquinoxaline to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of an ester, in this case, methyl 4-methoxybenzoate.
Reaction Scheme
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Degradation of 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone
Introduction: Welcome to the technical support guide for 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone. This molecule, which incorporates a quinoxaline heterocycle, a methoxyphenyl group, and a ketone linker, belongs to a class of compounds of significant interest in medicinal chemistry and materials science.[1][2] The inherent chemical functionalities that make this compound a valuable building block also render it susceptible to specific degradation pathways. Understanding these liabilities is paramount for ensuring experimental reproducibility, accuracy of analytical data, and the overall success of your research and development efforts.
This guide provides in-depth, field-proven insights into the stability of 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone. It is structured to help you anticipate potential challenges, troubleshoot issues, and implement robust preventative strategies in your experimental workflows.
Understanding the Molecular Stability: Key Functional Groups
The stability of 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone is dictated by its three primary structural components. An awareness of their individual and combined reactivity is the first step in preventing degradation.
-
Quinoxaline Ring: This nitrogen-containing heterocyclic system is aromatic and thus possesses considerable chemical stability.[3] However, the nitrogen atoms are susceptible to oxidation, which can lead to the formation of quinoxaline-N-oxides.[4][5] The electron-deficient nature of the pyrazine portion of the ring can also make it a target for certain nucleophiles under specific conditions.
-
α-Methylene Ketone Bridge (-CO-CH₂-): This is a highly reactive region of the molecule. The carbonyl group makes the adjacent methylene protons acidic, creating potential for enolization under basic conditions. This enolate intermediate is highly susceptible to oxidation. Furthermore, aromatic ketones are often photosensitive and can undergo photochemical reactions, such as Norrish-type degradations, upon exposure to UV light.[6]
-
4-Methoxyphenyl Group: The methoxy (-OCH₃) ether linkage is generally stable but can be susceptible to cleavage under harsh acidic conditions. The electron-donating nature of this group can also influence the photochemical properties of the adjacent carbonyl.
Frequently Asked Questions (FAQs) on Compound Stability
This section addresses the most common questions our team encounters regarding the handling and stability of 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone.
Question 1: What are the optimal conditions for the long-term storage of this compound?
Answer: For maximal stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Key environmental factors to control are:
-
Temperature: Store at low temperatures, ideally at -20°C. This minimizes the rate of any potential thermal degradation pathways. While the quinoxaline core is thermally stable, the side chain is more vulnerable.[3]
-
Light: Protect from all light sources, especially UV light. The vial should be made of amber glass or wrapped completely in aluminum foil. The aromatic ketone moiety is a chromophore that can absorb light, leading to photodegradation.[6][7]
-
Atmosphere: Store under an inert gas and ensure the container is sealed to prevent exposure to atmospheric oxygen and moisture. Oxygen can lead to oxidative degradation, particularly at the methylene bridge.
Question 2: My experimental protocol requires dissolving the compound. Which solvents are recommended for stock solutions?
Answer: The choice of solvent is critical. For stock solutions intended for storage, use a high-purity, anhydrous aprotic solvent.
-
Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions.
-
Use with Caution: Protic solvents like methanol or ethanol can be used for immediate experimental use but are less ideal for long-term storage as they can participate in photochemical reactions. Chlorinated solvents (e.g., Dichloromethane, Chloroform) should be used with caution as they can contain acidic impurities that may promote degradation.
-
Avoid: Aqueous buffers are not recommended for long-term storage. If they must be used, they should be freshly prepared, degassed, and used immediately.
Question 3: How does pH affect the stability of the compound in aqueous solutions?
Answer: The compound exhibits sensitivity to both strongly acidic and basic conditions.
-
Acidic Conditions (pH < 4): While the quinoxaline ring is generally stable, strong acids can protonate the nitrogen atoms, altering the electronic properties and potentially catalyzing unwanted reactions. Prolonged exposure to very strong acids could risk cleavage of the methoxy ether bond.
-
Neutral Conditions (pH 6-8): The compound is most stable in this range. When preparing solutions in aqueous buffers, aim for a pH within this window.
-
Basic Conditions (pH > 8): Strong bases can deprotonate the methylene bridge alpha to the ketone. The resulting enolate is highly susceptible to air oxidation, which can lead to cleavage of the C-C bond or the formation of α-dicarbonyl products. This is often a rapid degradation pathway.
Question 4: I've noticed a color change in my stock solution. What does this indicate?
Answer: A color change, typically to yellow or brown, is a strong visual indicator of degradation. This is often due to the formation of oxidized or polymeric byproducts. If a color change is observed, the solution should be considered suspect and analyzed for purity before use. The formation of N-oxides on the quinoxaline ring or oxidation at the ethanone bridge can lead to the formation of new chromophores that alter the solution's appearance.
Question 5: How can I confirm if my sample has degraded?
Answer: Visual inspection is not sufficient. You must use analytical techniques to confirm the integrity of your compound.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method. Develop a stability-indicating HPLC method that can separate the parent compound from potential degradants. Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks. An HPLC-MS/MS method can be even more powerful for identifying the specific degradation products.[8]
-
Thin-Layer Chromatography (TLC): A quick method to check for gross impurities. Spot the suspect sample alongside a fresh, reliable standard. The appearance of new spots or streaking indicates the presence of degradation products.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of parent compound in an assay over time. | 1. Photodegradation: Exposure to ambient lab lighting during the experiment. 2. Oxidative Degradation: Dissolved oxygen in non-degassed aqueous buffers. 3. pH Instability: Use of an inappropriate buffer pH. | 1. Conduct experiments under yellow light or in amber-tinted plates/vials. 2. Use freshly prepared, degassed buffers. Consider adding a small amount of an antioxidant if compatible with your assay. 3. Verify the pH of your final assay solution. Adjust to a neutral pH (6.5-7.5) if possible. |
| Appearance of extra peaks in LC-MS analysis. | 1. Oxidation: Peaks corresponding to +16 Da (N-oxide or hydroxylation) or +14 Da (diketone formation) are common. 2. Hydrolysis/Cleavage: Peaks corresponding to fragments of the molecule (e.g., quinoxaline-2-carboxylic acid or 4-methoxyphenylacetic acid derivatives). | 1. Review handling procedures to minimize air exposure. Store solids under inert gas. 2. Prepare fresh solutions for each experiment. Avoid prolonged storage in solution, especially in aqueous or protic solvents. Perform a forced degradation study (see Protocol 2) to identify potential degradant masses. |
| Inconsistent experimental results between batches. | 1. Degradation of older stock solutions. 2. Inconsistent storage of solid material. | 1. Always qualify a new batch of stock solution via HPLC before use. Discard stock solutions after a defined period (e.g., 1-2 months, even at -20°C) or if any visual change occurs. 2. Ensure all batches of solid are stored under identical, optimal conditions (dark, cold, inert atmosphere). |
Key Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol is designed to maximize the shelf-life of your compound in solution.
-
Preparation Environment: Work in a fume hood with subdued lighting. Avoid direct overhead lights.
-
Solvent Selection: Use only brand new, unopened bottles of anhydrous, high-purity DMSO.
-
Weighing: Weigh the solid compound rapidly and accurately. Minimize the time the solid is exposed to air and humidity.
-
Dissolution: Add the anhydrous DMSO to the solid. Vortex thoroughly until fully dissolved. Gentle warming (to 30-35°C) can be used if necessary, but do not overheat.
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene vials.
-
Purge the headspace of each vial with an inert gas (argon or nitrogen) for 15-20 seconds.
-
Seal the vials tightly with Teflon-lined caps.
-
Label clearly with compound name, concentration, solvent, and date.
-
Store immediately at -20°C or -80°C.
-
Protocol 2: Rapid Forced Degradation Study
This stress test helps you understand how your compound will behave under your specific experimental conditions.
-
Prepare Samples: Prepare four identical samples of the compound at the final experimental concentration in your chosen buffer/media.
-
Sample 1 (Control): Immediately analyze via HPLC/LC-MS.
-
Sample 2 (Light Stress): Expose to direct, intense lab light or a UV lamp for 4-8 hours at room temperature.
-
Sample 3 (Oxidative Stress): Add a small amount of 0.3% H₂O₂. Incubate for 4-8 hours at room temperature.
-
Sample 4 (Acid/Base Stress): Adjust the pH to 3 with 0.1 M HCl for one aliquot and to pH 10 with 0.1 M NaOH for another. Incubate for 4-8 hours.
-
-
Analysis: After the incubation period, quench any reactions if necessary (e.g., neutralize the acid/base samples) and analyze all samples by HPLC/LC-MS.
-
Interpretation: Compare the chromatograms of the stressed samples to the control. This will reveal the primary degradation pathways (e.g., new peaks under light vs. oxidative stress) and help you proactively design your main experiments to avoid these conditions.
Visualization of Degradation Pathways
The following diagram illustrates the key molecular vulnerabilities and the corresponding preventative measures.
Caption: Key degradation triggers and corresponding preventative strategies.
Summary of Recommended Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage (Solid) | -20°C, protected from light, under inert gas (N₂/Ar). | Minimizes thermal, photo-, and oxidative degradation. |
| Storage (Solution) | Short-term only. Aliquoted in anhydrous DMSO at -20°C or -80°C under inert gas. | Prevents repeated freeze-thaw cycles and minimizes degradation in solution. |
| Working pH | 6.0 - 8.0 | Avoids acid- or base-catalyzed degradation pathways. |
| Lighting | Work under yellow light or in amber labware. | Prevents photochemical reactions initiated by the absorption of UV and short-wavelength visible light. |
| Solvents | Use high-purity, anhydrous, aprotic solvents (e.g., DMSO, DMF). Degas aqueous buffers before use. | Minimizes solvent-mediated degradation and oxidation. |
References
-
Daina, A., & Zoete, V. (2021). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, 26(11), 3131. [Link]
-
Gulevskaya, A. V., & Pozharskii, A. F. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 15(9), 1174. [Link]
-
Li, Y., et al. (2022). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters, 24(4), 957-962. [Link]
-
Abdel-Wahab, B. F., et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry, 2016, 1-31. [Link]
-
Shaikh, I. N., et al. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 41(5), 947-963. [Link]
-
Williams, J. R., & Le, A. N. (2023). Selective photodegradation of ketone-based polymers. ChemRxiv. [Link]
-
Al-Ostoot, F. H., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]
-
Michalska, D., et al. (2018). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 23(7), 1779. [Link]
-
Li, H., et al. (2018). [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry]. Zhonghua Yu Fang Yi Xue Za Zhi, 52(1), 89-93. [Link]
Sources
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of Synthetic Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Promise of the Quinoxaline Scaffold
Quinoxaline, a fused heterocyclic system composed of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad and potent biological activities. The versatility of the quinoxaline core allows for extensive structural modifications, leading to the discovery of compounds with a wide array of therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] This guide provides a comprehensive framework for researchers to validate the biological activity of novel synthetic quinoxalines, comparing their performance against established alternatives and grounding the experimental protocols in robust scientific principles.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Quinoxaline derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[3][4] Their mechanisms of action often involve the modulation of key signaling pathways implicated in tumorigenesis and cell survival.
A. Key Signaling Pathways in Quinoxaline Anticancer Activity
Two of the most critical pathways targeted by anticancer quinoxalines are the PI3K/Akt/mTOR and the BRAF/MEK/ERK (MAPK) signaling cascades. Dysregulation of these pathways is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival.[5][6][7]
1. The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell metabolism, growth, and proliferation.[6][7] Quinoxaline derivatives can interfere with this pathway at various nodes, leading to the induction of apoptosis and inhibition of tumor growth.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition by quinoxaline derivatives.
2. The BRAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[5][8] Mutations in BRAF are common in melanoma, making this pathway a key therapeutic target.
Figure 3: A comprehensive experimental workflow for validating the biological activity of synthetic quinoxalines.
VI. Conclusion and Future Directions
The quinoxaline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide provides a foundational framework for the systematic validation of the biological activity of synthetic quinoxalines. By employing robust experimental protocols, conducting thorough comparative analyses, and elucidating the underlying mechanisms of action, researchers can effectively identify and advance promising lead compounds. Future research should focus on optimizing the structure-activity relationships of quinoxaline derivatives to enhance their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new and effective treatments for a range of human diseases.
References
-
Protocols.io. (2022, March 16). Influenza virus plaque assay. [Link]
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of an unknown source.
-
National Center for Biotechnology Information. (n.d.). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]
-
Clinical and Laboratory Standards Institute. (2024, March 19). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
ResearchGate. (n.d.). The IC50 values (µM/L) of the examined compounds relative to the.... [Link]
-
National Center for Biotechnology Information. (n.d.). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. [Link]
-
National Center for Biotechnology Information. (2013, January 9). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. [Link]
-
Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
MDPI. (n.d.). Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. [Link]
-
International journal of health sciences. (2022, September 5). Pyrazole as an anti-inflammatory scaffold. [Link]
-
ResearchGate. (n.d.). Interactions of the PI3K-Akt-mTOR pathway with other signaling pathways.... [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
-
MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]
-
National Center for Biotechnology Information. (2024, September 3). Evaluation of three alternative methods to the plaque reduction neutralizing assay for measuring neutralizing antibodies to dengue virus serotype 2. [Link]
-
National Center for Biotechnology Information. (n.d.). A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. [Link]
-
National Center for Biotechnology Information. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]
-
MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
Semantic Scholar. (2021, August 26). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. [Link]
-
IJPPR. (n.d.). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. [Link]
-
ACS Publications. (2017, December 11). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]
-
ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
-
Wikipedia. (n.d.). Quinazoline. [Link]
-
ResearchGate. (n.d.). A schematic of the RAF-MEK-ERK signaling pathway is shown with BRAF in.... [Link]
-
MDPI. (n.d.). Special Issue : PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. [Link]
-
Bio-Connect. (n.d.). TNF-α (free) ELISA. [Link]
-
Taylor & Francis. (n.d.). Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. [Link]
-
National Center for Biotechnology Information. (n.d.). “RAF” neighborhood: Protein–protein interaction in the Raf/Mek/Erk pathway. [Link]
-
WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. [Link]
-
MDPI. (2025, April 22). Decoding the PI3K/AKT/mTOR Signaling Network: Emerging Therapeutic Strategies and Mechanistic Insights. [Link]
-
Taylor & Francis. (n.d.). Full article: Quinazolines and anticancer activity: A current perspectives. [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
YouTube. (2025, April 8). MTT Assay. [Link]
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]
-
National Center for Biotechnology Information. (2014, November 4). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. [Link]
Sources
- 1. Influenza virus plaque assay [protocols.io]
- 2. Quinazoline - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinoxaline-Based Kinase Inhibitors Versus Established Clinical Agents
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. Protein kinases, as crucial regulators of cellular signaling, represent a major class of therapeutic targets. The quinoxaline scaffold has emerged as a promising heterocyclic motif in the design of novel kinase inhibitors, with various derivatives demonstrating significant anti-proliferative and anti-cancer activities.[1][2][3][4] This guide provides a comparative analysis of the therapeutic potential of quinoxaline-based inhibitors, using 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone as a representative structure, against established, clinically approved kinase inhibitors: the multi-kinase inhibitor Sorafenib, and the specific EGFR inhibitors Erlotinib and Gefitinib.
While specific experimental data for 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone is not extensively available in public literature, this guide will leverage published data on structurally related quinoxaline derivatives to build a representative profile for comparison. This approach allows for a broader understanding of the potential of the quinoxaline scaffold in kinase inhibition.
Introduction to Kinase Inhibition and the Quinoxaline Scaffold
Protein kinases orchestrate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5] Kinase inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways that promote cancer cell survival and proliferation.[3]
The quinoxaline core, a bicyclic heteroaromatic compound, has garnered significant attention in medicinal chemistry due to its versatile biological activities, including antimicrobial, antitumoral, and anti-inflammatory properties.[2][6] As a privileged scaffold in kinase inhibitor design, quinoxaline derivatives have been shown to target a range of kinases, including tyrosine kinases like EGFR, VEGFR, and PDGFR, as well as serine/threonine kinases such as ASK1.[1][3][7]
Comparative Analysis: Quinoxaline Derivatives vs. Established Inhibitors
This section compares the key characteristics of quinoxaline-based inhibitors with Sorafenib, Erlotinib, and Gefitinib, focusing on their mechanism of action, target selectivity, and reported cellular effects.
Mechanism of Action
Most small molecule kinase inhibitors, including those with a quinoxaline scaffold and the comparators in this guide, act as Type I or Type II inhibitors, binding to the ATP-binding pocket of the kinase.
-
Quinoxaline Derivatives: Various studies have shown that quinoxaline derivatives act as ATP-competitive inhibitors for several kinases.[3] Their planar aromatic structure allows for favorable interactions within the hydrophobic ATP-binding cleft.
-
Sorafenib: A Type II inhibitor that binds to the inactive (DFG-out) conformation of kinases.[5] This mode of binding contributes to its multi-kinase inhibitory profile.
-
Erlotinib & Gefitinib: Both are Type I inhibitors, binding to the active (DFG-in) conformation of the EGFR tyrosine kinase.[8] They are reversible, ATP-competitive inhibitors.[8]
Target Selectivity and Potency
A critical aspect of any kinase inhibitor is its selectivity profile, which dictates its therapeutic window and potential off-target effects.
Table 1: Comparative Kinase Inhibition Profiles
| Inhibitor Class | Representative Targets | Reported IC50 Values (nM) | Key Cellular Effects |
| Quinoxaline Derivatives | ASK1, VEGFR-2, various tyrosine kinases | 30.17 (for a dibromo-substituted quinoxaline against ASK1)[7], 10,270 (for a quinoxaline derivative against VEGFR-2)[3] | Inhibition of proliferation, induction of apoptosis, anti-angiogenic effects[1][3] |
| Sorafenib | VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, RAF-1 | 90 (VEGFR-2), 20 (PDGFR-β), 6 (RAF-1) | Inhibition of tumor cell proliferation and angiogenesis[9] |
| Erlotinib | EGFR (HER1) | 2 | Inhibition of EGFR-dependent cell proliferation and survival[10] |
| Gefitinib | EGFR (HER1) | 33-67 | Inhibition of EGFR signaling pathways, leading to cell cycle arrest and apoptosis[11][12] |
-
Quinoxaline Derivatives: The target profile of quinoxaline derivatives is highly dependent on the specific substitutions on the quinoxaline core. Some derivatives exhibit potent and selective inhibition of specific kinases like ASK1, while others show broader activity against a panel of tyrosine kinases.[1][7] This tunability of the scaffold is a significant advantage in drug design.
-
Sorafenib: As a multi-kinase inhibitor, Sorafenib targets several key kinases involved in both tumor cell proliferation and angiogenesis. This broad spectrum of activity can be beneficial in treating complex diseases but may also lead to more off-target effects.[9]
-
Erlotinib & Gefitinib: These are highly selective inhibitors of the EGFR tyrosine kinase, particularly effective in cancers harboring activating mutations in the EGFR gene.[11][12][13] Their specificity generally leads to a more favorable side-effect profile compared to multi-kinase inhibitors.
Experimental Protocols for Kinase Inhibitor Evaluation
To empirically compare a novel quinoxaline-based inhibitor like 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone with established drugs, a series of standardized in vitro assays are essential.
Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Reagents: Recombinant kinase, kinase-specific substrate, ATP, kinase buffer, and a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., quinoxaline derivative, Sorafenib, Erlotinib, Gefitinib) and a vehicle control (e.g., DMSO).
-
In a 96-well plate, add the kinase, its specific substrate, and the test compound or vehicle.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis: The amount of ATP consumed is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Causality: This assay provides a direct measure of the compound's potency against a purified kinase, isolating the interaction from cellular complexities. The choice of a luminescence-based readout offers high sensitivity and a wide dynamic range.
Cell Viability Assay
This assay assesses the effect of the inhibitor on the proliferation and survival of cancer cells.
Protocol: MTT Cell Viability Assay
-
Cell Culture: Plate cancer cells (e.g., A549 for lung cancer, HepG2 for liver cancer) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Causality: This assay provides a functional readout of the compound's anti-proliferative effect on cancer cells. The choice of cell lines should be guided by the target kinases of the inhibitors being tested (e.g., EGFR-mutant cell lines for Erlotinib and Gefitinib).
Western Blotting for Signaling Pathway Analysis
Western blotting is used to determine the effect of the inhibitor on the phosphorylation status of key proteins in a signaling pathway, confirming the mechanism of action within the cell.[14]
Protocol: Western Blot Analysis of Kinase Signaling
-
Cell Lysis: Treat cancer cells with the test compounds for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.
Causality: This technique provides direct evidence of target engagement and inhibition of the kinase's activity within the cellular context by observing the reduction in phosphorylation of its downstream substrates.
Visualizing Pathways and Workflows
Signaling Pathway Inhibition
Caption: Simplified signaling pathways targeted by the compared kinase inhibitors.
Experimental Workflow
Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Conclusion and Future Directions
The quinoxaline scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. While direct, extensive data for 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone is limited, the broader family of quinoxaline derivatives has demonstrated the potential to inhibit a range of clinically relevant kinases with significant anti-proliferative effects.
A direct comparison with established drugs like Sorafenib, Erlotinib, and Gefitinib highlights the key challenges and opportunities for new quinoxaline-based inhibitors. The tunability of the quinoxaline core allows for the potential development of both highly selective inhibitors, akin to Erlotinib and Gefitinib, and multi-targeted agents like Sorafenib. Future research should focus on:
-
Comprehensive Kinase Profiling: Screening new quinoxaline derivatives against large panels of kinases to fully elucidate their selectivity profiles.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the quinoxaline scaffold to optimize potency and selectivity for desired kinase targets.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in relevant animal models of cancer to assess their therapeutic potential in a physiological context.
By leveraging the established methodologies outlined in this guide, researchers can systematically evaluate and advance novel quinoxaline-based kinase inhibitors, with the ultimate goal of developing more effective and safer cancer therapeutics.
References
-
Gefitinib: Uses, Dosage, Side Effects & Interactions. (n.d.). Minicule. Retrieved from [Link]
-
Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
Gefitinib ('Iressa', ZD1839) and new epidermal growth factor receptor inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Taylor & Francis Online. Retrieved from [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. (n.d.). PubMed. Retrieved from [Link]
-
In comparative analysis of multi-kinase inhibitors for targeted medulloblastoma therapy pazopanib exhibits promising in vitro and in vivo efficacy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Erlotinib Action Pathway. (2013). SMPDB. Retrieved from [Link]
-
Erlotinib. (n.d.). Wikipedia. Retrieved from [Link]
-
(erlotinib) Tablets. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. (n.d.). PubMed. Retrieved from [Link]
-
Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (n.d.). ScienceDirect. Retrieved from [Link]
Sources
- 1. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Erlotinib - Wikipedia [en.wikipedia.org]
- 9. In comparative analysis of multi-kinase inhibitors for targeted medulloblastoma therapy pazopanib exhibits promising in vitro and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. minicule.com [minicule.com]
- 12. Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells [pubmed.ncbi.nlm.nih.gov]
- 13. Gefitinib (‘Iressa’, ZD1839) and new epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone: A Guide for Laboratory Professionals
Understanding the Hazard Profile: A Precautionary Approach
1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone's structure suggests a number of potential hazards that must be considered when developing a disposal plan. Quinoxaline derivatives are a broad class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including potential use as anticancer and antiviral agents.[1][2][3] This inherent bioactivity necessitates that they be handled with care to avoid unintended biological effects.
Furthermore, the presence of an aromatic ketone functional group introduces additional potential hazards. Ketones, as a class, can be flammable, and many are known to cause irritation to the skin and eyes.[4][5] Inhalation of ketone vapors at high concentrations can lead to narcotic effects, including dizziness and headache.[5][6]
Given these potential risks, 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone must be treated as hazardous waste. Under no circumstances should this compound or its residues be disposed of down the drain or in general laboratory trash.[7]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone is a multi-step process that begins the moment the substance is deemed waste and continues until its final destruction by a licensed facility.
Step 1: Waste Identification and Segregation
Proper waste management begins with accurate identification and segregation at the source.[8] This is a critical step to prevent dangerous chemical reactions and to ensure that the waste is handled appropriately by disposal facilities.
-
Designate as Hazardous Waste: All materials contaminated with 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone, including neat compound, solutions, contaminated personal protective equipment (PPE), and glassware, must be classified as hazardous chemical waste.[9]
-
Segregation is Key: This waste stream must be kept separate from other laboratory waste, such as aqueous waste, sharps, and non-hazardous solid waste. Pay special attention to avoiding contact with incompatible materials like strong oxidizing agents, acids, and bases, which could trigger a hazardous reaction.[10][11]
Step 2: Containerization and Labeling
The choice of waste container and the clarity of its labeling are fundamental to safe storage and transport.
-
Container Selection: Utilize a chemically resistant, leak-proof container with a secure, tight-fitting lid.[12][13] For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. For liquid waste (e.g., solutions containing the compound), a glass or HDPE bottle is recommended. Ensure the container is in good condition and free from cracks or other damage.
-
Accurate and Clear Labeling: The waste container must be clearly and accurately labeled as soon as the first item of waste is added.[14] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone"
-
An indication of the major hazards (e.g., "Irritant," "Handle with Care")
-
The date accumulation started
-
The name of the principal investigator or research group
-
Step 3: Safe Accumulation and Storage
Waste should be stored safely in the laboratory in a designated satellite accumulation area prior to collection.[13]
-
Designated Storage Area: Store the sealed waste container in a well-ventilated area, away from heat sources, open flames, and high-traffic areas.[15][16][17] A designated cabinet for chemical waste is ideal.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[14]
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[13][14]
Step 4: Arranging for Professional Disposal
The final step in the disposal process is to hand over the waste to trained professionals for proper treatment and destruction.
-
Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource for waste disposal. They will have established procedures for the collection of hazardous chemical waste.
-
Licensed Disposal Contractor: The EHS department will arrange for a licensed hazardous waste disposal contractor to transport and dispose of the material.[7]
-
Preferred Disposal Method: The recommended method for the disposal of 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone is high-temperature incineration in a facility equipped with appropriate emission controls.[7] This method ensures the complete destruction of the organic molecule.
-
Documentation: Maintain a detailed record of the waste generated, including the amount and date of disposal, in accordance with your institution's policies and local regulations.[7][18]
Spill and Emergency Procedures
In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a fume hood.[7]
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][19]
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. For a liquid spill, use an inert absorbent material such as vermiculite or sand to contain and absorb the liquid before transferring it to the waste container.[7]
-
Decontaminate the Area: Thoroughly clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.[7]
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the decision-making process for the disposal of 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone, the following workflow diagram has been created.
Caption: Disposal workflow for 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone.
Quantitative Data Summary
| Parameter | Information | Source |
| Chemical Name | 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone | N/A |
| Molecular Formula | C17H14N2O2 | Inferred |
| Hazard Class | Hazardous Waste | [9] |
| Primary Hazards | Potential Irritant, Handle with Care | [4][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [10][11] |
| Recommended Disposal | High-Temperature Incineration | [7] |
References
- Vertex AI Search, Safety Data Sheet - dt-shop, Accessed January 26, 2026.
- Vertex AI Search, Safety Data Sheet: 4-Methoxyphenol - Carl ROTH, Accessed January 26, 2026.
- Vertex AI Search, SAFETY DATA SHEET - Sigma-Aldrich, Accessed January 26, 2026.
- Vertex AI Search, Proper Disposal of 4-Methoxy-2-nitroaniline: A Guide for Laboratory Professionals - Benchchem, Accessed January 26, 2026.
- Vertex AI Search, Safety guidelines in the Laboratories of Biochemistry Department - كلية العلوم, Accessed January 26, 2026.
- Vertex AI Search, Ketones - ILO Encyclopaedia of Occupational Health and Safety, Accessed January 26, 2026.
- Vertex AI Search, Best practices for handling and disposal of quinoxaline-2,3-diones - Benchchem, Accessed January 26, 2026.
- Vertex AI Search, 2-(4-methoxyphenyl)quinoxaline | 5021-46-5-Molbase, Accessed January 26, 2026.
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
- Vertex AI Search, Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC - PubMed Central, Accessed January 26, 2026.
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Ethyl Ketone. Retrieved from [Link]
- Vertex AI Search, Quinoxaline - Apollo Scientific, Accessed January 26, 2026.
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
- Vertex AI Search, SAFETY DATA SHEET - Fisher Scientific, Accessed January 26, 2026.
- Vertex AI Search, How to Properly Manage Hazardous Waste Under EPA Regul
- Vertex AI Search, Properly Managing Chemical Waste in Labor
- Vertex AI Search, 3 - SAFETY D
- Vertex AI Search, SAFETY DATA SHEET - CymitQuimica, Accessed January 26, 2026.
-
Vanderbilt University Environmental Health and Safety. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
- Vertex AI Search, A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
-
CSIR-Indian Institute of Petroleum. (n.d.). Laboratory Chemical Waste Management. Retrieved from [Link]
-
Learning Videos Channel. (2019, September 3). Safe Handling of Corrosive & Flammable Chemical Reagents - Lab Safety [Video]. YouTube. [Link]
- Vertex AI Search, Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents - PubMed Central, Accessed January 26, 2026.
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. [Link]
- Vertex AI Search, Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed, Accessed January 26, 2026.
- Vertex AI Search, SAFETY DATA SHEET - Sigma-Aldrich, Accessed January 26, 2026.
- Vertex AI Search, Quinoxaline: Synthetic and pharmacological perspectives - International Journal of Pharmaceutical Research and Development, Accessed January 26, 2026.
- Vertex AI Search, 5-chloro-1,2-dihydro-1-(4-methoxyphenyl)-2-oxoquinoxaline - AERU, Accessed January 26, 2026.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Ketones [iloencyclopaedia.org]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
- 11. Ketones | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. ptb.de [ptb.de]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. fishersci.com [fishersci.com]
- 17. m.youtube.com [m.youtube.com]
- 18. epa.gov [epa.gov]
- 19. sciences.ksu.edu.sa [sciences.ksu.edu.sa]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
